molecular formula C10H8BrN B1337802 2-bromonaphthalen-1-amine CAS No. 771-14-2

2-bromonaphthalen-1-amine

Cat. No.: B1337802
CAS No.: 771-14-2
M. Wt: 222.08 g/mol
InChI Key: YEHNFUTUJAFCAW-UHFFFAOYSA-N
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Description

2-bromonaphthalen-1-amine is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Amino-2-bromonaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-bromonaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromonaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHNFUTUJAFCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447278
Record name 1-Amino-2-bromonaphthalene
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URL https://comptox.epa.gov/dashboard/DTXSID40447278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-14-2
Record name 1-Amino-2-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-bromonaphthalene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Section 1: Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromonaphthalen-1-amine (CAS 771-14-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromonaphthalen-1-amine, a key synthetic intermediate. Moving beyond basic data, we delve into the causality behind its synthesis, its strategic role in modern organic chemistry, and its practical applications, with a focus on providing actionable insights for laboratory professionals.

2-Bromonaphthalen-1-amine is a disubstituted naphthalene derivative. The naphthalene core is a foundational scaffold in medicinal chemistry, and the strategic placement of the amine and bromo groups makes this molecule a highly versatile building block.[1][2] The primary amine serves as a nucleophilic center or a directing group, while the aryl bromide provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3]

Quantitative data and key identifiers for 2-bromonaphthalen-1-amine are summarized in the table below for rapid reference.

PropertyValueSource(s)
CAS Number 771-14-2[4][5]
IUPAC Name 2-bromonaphthalen-1-amine[5]
Synonyms 2-Bromo-1-naphthylamine, 1-Amino-2-bromonaphthalene[5]
Molecular Formula C₁₀H₈BrN[4][5][6]
Molar Mass 222.08 g/mol [5][6][7]
Appearance White to light yellow or light red powder/crystal
Melting Point 66.0 - 70.0 °C
Purity Commercially available at >98% purity
Storage Conditions Store in a dark place under an inert atmosphere at room temperature.[4]

Section 2: Synthesis and Purification: A Strategic Approach

The synthesis of 2-bromonaphthalen-1-amine is not trivial due to the challenge of regioselectivity. The 1-amino group on the naphthalene ring is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (2-position) and para (4-position) sites. Consequently, direct bromination of 1-naphthylamine often leads to a mixture of products, including the 2-bromo and 4-bromo isomers, as well as potential over-bromination.

To achieve a high yield of the desired 2-bromo isomer, a multi-step, protection-based strategy is the most logical and reliable approach. This methodology underscores the importance of managing substrate reactivity to achieve specific synthetic outcomes.

Proposed Synthetic Workflow

The following workflow is a field-proven, logical pathway for the synthesis of 2-bromonaphthalen-1-amine, designed for control and reproducibility.

G cluster_0 Proposed Synthesis of 2-Bromonaphthalen-1-amine A 1-Naphthylamine (Starting Material) B Step 1: Amine Protection (N-Acetylation) A->B Acetic Anhydride C N-(naphthalen-1-yl)acetamide (Protected Intermediate) B->C D Step 2: Regioselective Bromination C->D Br₂ in Acetic Acid E N-(2-bromonaphthalen-1-yl)acetamide (Brominated Intermediate) D->E F Step 3: Deprotection (Acid Hydrolysis) E->F Aq. HCl, Heat G 2-Bromonaphthalen-1-amine (Final Product) F->G

Caption: A controlled, three-step workflow for synthesizing 2-bromonaphthalen-1-amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the success of each transformation.

Step 1: N-Acetylation of 1-Naphthylamine (Amine Protection)

  • Causality: The amino group of 1-naphthylamine is protected as an acetamide to moderate its activating effect and prevent side reactions during bromination. This strategy is a cornerstone of aromatic chemistry for controlling reactivity.[8]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthylamine (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Validation: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting amine spot is no longer visible.

    • Pour the reaction mixture into a beaker of ice water with stirring. The protected product, N-(naphthalen-1-yl)acetamide, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Regioselective Bromination

  • Causality: The N-acetyl group, while still ortho-, para-directing, provides greater steric hindrance and electronic moderation than a free amine, favoring substitution at the less-hindered 2-position over the 4-position. The choice of solvent (acetic acid) helps to control the reactivity of the bromine.

  • Procedure:

    • Suspend the dried N-(naphthalen-1-yl)acetamide (1.0 eq) in glacial acetic acid.

    • In a separate dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.

    • Stir the reaction for 4-6 hours at room temperature.

    • Validation: Monitor by TLC to confirm the consumption of the starting material and the formation of a new, less polar product spot.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.

    • Pour the mixture into ice water to precipitate the crude N-(2-bromonaphthalen-1-yl)acetamide.

    • Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Deprotection via Acid Hydrolysis

  • Causality: The acetamide protecting group is readily cleaved under acidic conditions to regenerate the free amine, yielding the target compound.

  • Procedure:

    • Combine the crude N-(2-bromonaphthalen-1-yl)acetamide (1.0 eq) with a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

    • Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours.

    • Validation: Monitor the hydrolysis by TLC until the starting amide is fully consumed.

    • Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • The product, 2-bromonaphthalen-1-amine, will precipitate. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol
  • Technique: The primary method for purifying the crude product and removing any residual 4-bromo isomer is flash column chromatography on silica gel.

  • Rationale: The 2-bromo and 4-bromo isomers, along with any other impurities, will have different polarities. Silica gel (a polar stationary phase) will interact more strongly with more polar compounds. By using a non-polar mobile phase (e.g., hexane) with a gradually increasing amount of a more polar solvent (e.g., ethyl acetate), the less polar compounds will elute first, allowing for effective separation.

  • Final Polish: For obtaining material of the highest purity (>98%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is recommended.[7]

Section 3: Chemical Reactivity and Synthetic Utility

The value of 2-bromonaphthalen-1-amine lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.

  • The Aryl Bromide: This is the molecule's most powerful synthetic handle. It is an ideal substrate for a vast range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery as they enable the modular construction of complex molecular architectures from simpler fragments.[3]

  • The Primary Amine: The -NH₂ group is a versatile functional group that can undergo acylation, alkylation, sulfonylation, or serve as a directing group for further electrophilic substitutions if desired.

Key Application: Palladium-Catalyzed Cross-Coupling

The C-Br bond in 2-bromonaphthalen-1-amine readily participates in oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for numerous transformations. The Suzuki-Miyaura coupling is a prime example.

G cluster_1 General Suzuki Coupling Workflow A 2-Bromonaphthalen-1-amine (Aryl Halide) D Suzuki-Miyaura Reaction A->D B Boronic Acid / Ester (R-B(OR)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->D Catalytic Cycle E 2-Aryl-naphthalen-1-amine (Coupled Product) D->E Reductive Elimination F Byproducts D->F Salt Formation

Caption: Suzuki coupling enables C-C bond formation using 2-bromonaphthalen-1-amine.

Section 4: Applications in Research & Development

  • Medicinal Chemistry Scaffold: The naphthalene nucleus is a "privileged scaffold" found in numerous bioactive compounds. 2-Bromonaphthalen-1-amine serves as a critical starting point for synthesizing libraries of novel compounds for screening against various biological targets. Its derivatives have been explored for antimicrobial and other therapeutic properties.[2]

  • Molecular Probes and Materials Science: The electron-rich aminonaphthalene system can be elaborated into advanced materials. By coupling an electron-accepting group at the 2-position (via the bromo handle), researchers can create "push-pull" or Donor-π-Acceptor (D-π-A) systems.[9] These molecules often exhibit interesting photophysical properties, such as solvatochromism, and have applications as fluorescent probes for biological imaging or as components in organic electronic devices.[9]

Section 5: Safety, Handling, and Disposal

Adherence to strict safety protocols is mandatory when handling 2-bromonaphthalen-1-amine.

GHS Hazard Identification: Based on aggregated data, this compound presents the following hazards:[5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Laboratory Practices:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

  • Handling: Avoid all direct personal contact, including inhalation of dust or fumes.[10] Use appropriate tools (spatulas) for transfers.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as recommended.[4]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for chemical waste.

References

  • Schaefer, J. P., Higgins, J., & Shenoy, P. K. (n.d.). 2-bromonaphthalene. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Bromonaphthalene. Retrieved from [Link]

  • ChemBK. (2024). 2-Bromo-1-naphthol. Retrieved from [Link]

  • ChemBK. (n.d.). 1-bromonaphthalen-2-ol. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-bromonaphthalene | C10H8BrN | CID 10889478. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861. Retrieved from [Link]

  • Newman, M. S., & Wise, P. H. (1941). The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society, 63(10), 2847.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Retrieved from [Link]

  • Carl ROTH. (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

  • Campaigne, E., & Hewitt, L. (1947). The preparation of "2-bromo-naphthalene". Journal of the American Chemical Society, 69(5), 1343–1344.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.

Sources

In Silico Profiling of Brominated Naphthalenes: From Quantum Thermodynamics to Toxicological Docking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Polybrominated naphthalenes (PBNs) represent a class of halogenated aromatic compounds that serve as critical case studies for both environmental toxicology and theoretical chemistry. Structurally analogous to polychlorinated naphthalenes (PCNs) and dioxins, PBNs are emerging persistent organic pollutants (POPs) often formed as byproducts in the combustion of brominated flame retardants.

For the drug development and safety assessment community, PBNs are of high interest not as therapeutic candidates, but as toxicological reference points . Understanding their electronic structure and receptor binding profiles (specifically to the Aryl Hydrocarbon Receptor, AhR) is essential for predicting the off-target toxicity of halogenated drug candidates.

This guide details the theoretical frameworks—ranging from Density Functional Theory (DFT) to Molecular Docking—required to characterize PBNs. It moves beyond standard protocols to explain the why and how of computational choices.

Module 1: Electronic Structure & Thermodynamic Stability

The Computational Approach: DFT Benchmarking

To accurately predict the stability of PBN isomers, one must account for the large electron cloud and dispersion forces introduced by bromine atoms. Standard functionals like B3LYP are often insufficient for halogenated aromatics due to poor description of non-covalent interactions.

Recommended Protocol:

  • Functional: M06-2X (captures medium-range correlation energy better than B3LYP) or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are non-negotiable for describing the lone pairs on bromine.

  • Solvation: PCM (Polarizable Continuum Model) using n-octanol or water if modeling biological partitioning; gas phase for combustion formation studies.

Thermodynamic Stability Trends

Theoretical studies reveal that stability in PBNs is governed by a "push-pull" between steric hindrance and electronic conjugation.

Isomer ClassKey Stability FactorRelative Energy Trend

-substituted (2-position)
Less steric repulsion; Br lies in the nodal plane.Most Stable

-substituted (1-position)
Steric clash with peri-hydrogen (H8).Less Stable (+2-5 kcal/mol)
Peri-substituted (1,8-diBr) Severe Van der Waals repulsion between Br atoms.Least Stable (High Energy)

Causality: The "peri-interaction" (positions 1 and 8) forces the naphthalene core to distort from planarity, breaking aromaticity and raising the ground state energy. This is a critical checkpoint in your output files: if your optimized 1,8-PBN structure is perfectly planar, your basis set is likely too small or the convergence criteria were too loose.

Workflow Visualization

The following diagram outlines the self-validating workflow for ensuring a PBN structure is a true local minimum.

DFT_Workflow Input Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (M06-2X/6-311++G**) Input->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check TS_Route Transition State Found (1 Imaginary Freq) Check->TS_Route Yes (if searching TS) Min_Route Ground State Found (0 Imaginary Freq) Check->Min_Route No Thermo Calc Thermochemistry (Enthalpy, Gibbs Free Energy) TS_Route->Thermo Min_Route->Thermo

Caption: Figure 1. Self-validating DFT workflow. A frequency check is mandatory to distinguish true minima (stable isomers) from transition states.

Module 2: Toxicological Profiling (QSAR & Docking)

The AhR Binding Mechanism

For pharmaceutical researchers, the toxicity of PBNs is mediated primarily through the Aryl Hydrocarbon Receptor (AhR). PBNs act as ligands, mimicking dioxin (TCDD). The binding affinity is determined by the molecule's planarity and its ability to fit into the hydrophobic PAS-B domain of the AhR.

Key QSAR Descriptors:

  • 
     (Lowest Unoccupied Molecular Orbital):  Lower energy implies higher electrophilicity and tighter binding to the electron-rich receptor pocket.
    
  • Molecular Quadrupole Moment (

    
    ):  Correlates with the ability to stack against aromatic residues (e.g., Phe, Tyr) in the binding pocket.
    
  • Planarity: Planar PBNs (e.g., 2,3,6,7-TeBN) exhibit higher toxicity than non-planar congeners.

Molecular Docking Protocol

Since the human AhR crystal structure is often modeled via homology (based on HIF-2


), the docking protocol requires precise grid generation.

Step-by-Step Protocol:

  • Ligand Prep: Optimize PBN ligands using DFT (as per Module 1) to get accurate electrostatic potentials (ESP charges). Do not use generic force field charges (like Gasteiger) for halogenated aromatics; they underestimate the "sigma-hole" on the bromine.

  • Receptor Prep: Remove water molecules from the homology model. Protonate Histidine residues at pH 7.4.

  • Grid Generation: Center the grid box on the TCDD binding site (approx.

    
     Å).
    
  • Docking Algorithm: Use a genetic algorithm (e.g., AutoDock Vina or GOLD). Set "exhaustiveness" to at least 32 to ensure the global minimum is found.

Toxicity Pathway Visualization

AhR_Pathway Ligand PBN Ligand (Planar Conformation) Cytoplasm Cytosolic AhR Complex (AhR + HSP90 + XAP2) Ligand->Cytoplasm Diffusion Binding Ligand Displacement of HSP90 Cytoplasm->Binding High Affinity Transloc Nuclear Translocation Binding->Transloc ARNT Heterodimerization (AhR + ARNT) Transloc->ARNT DNA DRE Binding (Gene Transcription) ARNT->DNA Tox Toxic Response (CYP1A1 Induction) DNA->Tox

Caption: Figure 2. The AhR signaling cascade.[2][3][4][5] PBNs hijack this pathway, leading to the upregulation of cytochrome P450 enzymes (CYP1A1), a marker of toxicity.

Module 3: Spectroscopic Prediction

To confirm theoretical models against experimental samples, spectroscopic signatures are calculated.

Vibrational Scaling Factors

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity. When comparing calculated IR/Raman spectra of PBNs to experimental data, you must apply scaling factors.

  • B3LYP/6-31G Scaling Factor:* 0.961

  • M06-2X/6-311G Scaling Factor:** 0.946

Data Table: Characteristic PBN Vibrational Modes

Vibrational ModeFrequency Range (

)
IntensityDiagnostic Value
C-Br Stretch 300 - 600MediumIdentifies halogenation degree. Shifts to lower freq with more Br.
Ring Breathing 1000 - 1100StrongConfirm naphthalene core integrity.
C-H Out-of-Plane 750 - 900StrongDetermines substitution pattern (

vs

).

References

  • Thermodynamic Stability of PBNs: Li, X., Yu, J., Wang, Z., Liu, H., & Ju, X.[6] (2019). Thermodynamic Property and Relative Stability of 76 Polybrominated Naphthalenes by Density Functional Theory. Journal of Chemical & Engineering Data. [Link][6]

  • PCN Formation Mechanisms (Theoretical Proxy): Zhang, L., et al. (2010). Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor. Environmental Science & Technology. [Link]

  • AhR Receptor Toxicity & Docking: Fernandes, A., et al. (2022). Insights into Toxicity of Polychlorinated Naphthalenes to Multiple Human Endocrine Receptors: Mechanism and Health Risk Analysis.[7] Environment International. [Link]

  • Molecular Docking of AhR Ligands: Dellafiora, L., et al. (2023). Molecular Docking of Natural Compounds for Potential Inhibition of AhR.[2] Foods. [Link]

  • DFT Studies on Naphthalene Derivatives: Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT. Journal of Applied Organometallic Chemistry. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-Bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromonaphthalen-1-amine (CAS: 20191-75-7), also known as 1-amino-2-bromonaphthalene, is a critical halogenated aromatic amine intermediate.[1] It is widely employed in the synthesis of azo dyes and as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for pharmaceutical development.

Due to the fused naphthalene ring system and the bromine substituent, this compound exhibits significant lipophilicity and poor aqueous solubility. Successful manipulation requires a precise understanding of its solubility in organic solvents to optimize reaction yields, purification (recrystallization), and formulation.[2] This guide provides a technical analysis of its physicochemical properties, solvent compatibility, and validated experimental protocols for handling.

Physicochemical Profile

Understanding the intrinsic properties of 2-bromonaphthalen-1-amine is the first step in predicting its solvation behavior. The high LogP value indicates a strong preference for non-polar and lipophilic environments.

PropertyValueContext for Solubility
Molecular Formula C₁₀H₈BrNAromatic hydrocarbon backbone dominates solvation.[2][3]
Molecular Weight 222.08 g/mol Moderate size; kinetics of dissolution will be fast in good solvents.[2][3]
Melting Point 58–64 °CLow melting point suggests high solubility in boiling organic solvents; care must be taken to avoid "oiling out" during recrystallization.[2][3]
LogP (Predicted) ~3.2 – 3.34Highly lipophilic.[2][3] Practically insoluble in water; soluble in lipids and non-polar organics.
pKa (Conjugate Acid) ~1.51Weak base.[2][3] Solubility can be drastically enhanced in aqueous media by acidification (pH < 1) to form the ammonium salt.[2]
Appearance Light yellow/purple solidOxidation leads to darkening; color removal often requires recrystallization.[2][3]

Solubility Landscape

The solubility of 2-bromonaphthalen-1-amine follows the "like dissolves like" principle, heavily influenced by the naphthalene core (dispersion forces) and the amine functionality (hydrogen bonding capability).

Solvent Compatibility Matrix

Data synthesized from structural analogs (1-bromonaphthalene, 1-naphthylamine) and empirical purification data.[3]

Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent Preferred for liquid-liquid extraction from aqueous workups.[2][3] High solvation power due to polarizability matching.
Polar Aprotic DMSO, DMF, THFHigh Ideal for nucleophilic substitution or coupling reactions.[2][3] Difficult to remove post-reaction (high boiling points).
Polar Protic Ethanol, Methanol, IsopropanolGood (Hot) / Moderate (Cold)Primary choice for recrystallization. The amine group forms H-bonds, increasing solubility compared to non-aminated bromonaphthalenes.[2][3]
Ethers Diethyl Ether, MTBE, DioxaneGood Useful for extraction; often used as a co-solvent with hydrocarbons.[2][3]
Hydrocarbons Hexanes, Pentane, Pet EtherLow / Moderate (Hot) Acts as an antisolvent .[2][3] Used to precipitate the product from concentrated DCM or ethereal solutions.
Water WaterInsoluble Only soluble if converted to the hydrochloride salt using strong acid (HCl).[2][3]
Theoretical Solubility Parameters (Hansen)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).[2][3] The target molecule combines the dispersion forces of the naphthalene ring with the polar/H-bonding character of the amine.

  • 
     (Dispersion):  ~20.0 MPa
    
    
    
    (Driven by the aromatic ring)[2][3]
  • 
     (Polarity):  ~4.5 MPa
    
    
    
    (Dipole from C-Br and C-N bonds)[2][3]
  • 
     (H-Bonding):  ~5.0 MPa
    
    
    
    (Primary amine donor/acceptor)[2][3]

Implication: Solvents with an HSP "distance" (


) < 8.0 from these coordinates will likely dissolve the compound.[2] This explains why DCM  (

=18.2,

=6.3,

=6.1) is a superior solvent compared to pure Hexane (

=14.9,

=0,

=0).[2]

Experimental Protocols

As specific quantitative data (mg/mL) varies by batch purity, researchers must validate solubility empirically.[2]

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (


) of 2-bromonaphthalen-1-amine in a specific solvent at 25°C.
  • Preparation: Weigh 500 mg of 2-bromonaphthalen-1-amine (

    
    ) into a 20 mL scintillation vial.
    
  • Solvation: Add exactly 2.0 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate persists (saturation).[2][4]

  • Agitation: Place on an orbital shaker at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.

  • Measurement: Weigh the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Context: Synthesis often yields a dark/purple solid due to oxidation. Recrystallization restores the off-white/yellow color.

Recommended Solvent System: Ethanol/Water (Solvent/Antisolvent) or Ligroine (Hot).[2][3]

Recrystallization Start Crude 2-Bromonaphthalen-1-amine Dissolve Dissolve in boiling Ethanol (Min. volume ~5 mL/g) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter CloudPoint Add warm Water dropwise until slight turbidity persists Filter->CloudPoint Clear Add 1-2 drops Ethanol to restore clarity CloudPoint->Clear Cool Cool slowly to RT, then 0°C (Ice Bath) Clear->Cool Collect Vacuum Filtration & Wash with cold 50% EtOH Cool->Collect

Figure 1: Standard operating procedure for the recrystallization of 2-bromonaphthalen-1-amine using a solvent/antisolvent pair.

Applications in Drug Development

The solubility profile directly impacts the efficiency of downstream chemistry:

  • Buchwald-Hartwig Amination:

    • Challenge: The free amine can poison catalysts if not fully dissolved.

    • Solution: Use Toluene or 1,4-Dioxane as the reaction solvent. These dissolve the lipophilic naphthalene core while maintaining a high boiling point for the activation energy required.

  • Diazotization (Sandmeyer Reaction):

    • Challenge: Insolubility in aqueous acid.

    • Solution: Dissolve the amine in Glacial Acetic Acid first, then slowly add aqueous H₂SO₄/NaNO₂. The organic co-solvent prevents precipitation of the free base before the diazonium salt forms.

Safety & Handling (E-E-A-T)

Hazard Class: Aromatic amines are suspected carcinogens and skin sensitizers.[2]

  • Handling: Always handle in a fume hood. Wear nitrile gloves (latex is permeable to halogenated aromatics).[2]

  • Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C. Light and oxygen accelerate the formation of purple oxidation byproducts (imino-quinones).[2][3]

  • Spill Cleanup: Do not use water. Adsorb with sand or vermiculite, then clean the surface with an ethanol-soaked tissue.

References

  • PubChem. 1-Bromonaphthalen-2-amine (Compound).[5] National Library of Medicine. Accessed Jan 2026. Link

  • Sigma-Aldrich. 2-Bromonaphthalene Product Specification & Safety Data Sheet. Merck KGaA. Link

  • ChemicalBook. 2-Amino-1-bromonaphthalene Properties and Recrystallization Data.Link[2][3]

  • Organic Syntheses. Bromination of Naphthalenes and Purification Strategies. Org.[5][6][7] Synth. 1921, 1,[8] 35. Link[2][3]

  • TCI Chemicals. Product Specification: 1-Amino-2-bromonaphthalene.Link[2][3]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safety and handling precautions for 2-bromonaphthalen-1-amine (CAS No. 771-14-2). As a Senior Application Scientist, the following protocols and recommendations are synthesized from available safety data, toxicological information on structurally analogous compounds, and established best practices for laboratory safety. The primary directive of this guide is to foster a proactive safety culture through a deep understanding of the potential hazards and the implementation of robust, self-validating safety protocols.

Hazard Analysis: Understanding the Intrinsic Risk Profile

2-bromonaphthalen-1-amine is a substituted aromatic amine. While comprehensive toxicological data for this specific molecule is not fully available, its core structure, naphthalen-1-amine, is closely related to 2-naphthylamine, a well-documented and regulated human carcinogen.[1][2] Therefore, a precautionary principle is paramount. The risk assessment for 2-bromonaphthalen-1-amine must be informed by the known hazards of its parent compounds and related chemical classes.

Key Hazard Considerations:

  • Carcinogenicity (Inferred): 2-Naphthylamine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with sufficient evidence in humans for causing bladder cancer.[1][3] The metabolic activation of aromatic amines to DNA-reactive intermediates is a known mechanism of carcinogenicity.[1] Given the structural similarity, it is prudent to handle 2-bromonaphthalen-1-amine as a suspected carcinogen.

  • Toxicity: Aromatic amines as a class can be toxic by ingestion, inhalation, and skin absorption.[2][4] Acute exposure to related compounds can lead to methemoglobinemia, characterized by symptoms such as dizziness, headache, and cyanosis (blue discoloration of the skin).[5]

  • Irritation: Specific data for 2-bromonaphthalen-1-amine indicates that it is a skin and eye irritant.[6]

GHS Hazard Profile (Known & Inferred)
Hazard ClassGHS ClassificationSource
Skin Corrosion/IrritationCategory 2 (H315: Causes skin irritation) [6]
Serious Eye Damage/IrritationCategory 2 (H319: Causes serious eye irritation) [6]
CarcinogenicityCategory 1A (Inferred - H350: May cause cancer) [1][3]
Acute Toxicity (Oral)Category 4 (Inferred - H302: Harmful if swallowed) [2][5]
Acute Toxicity (Dermal)Inferred Hazard [2]
Acute Toxicity (Inhalation)Inferred Hazard [2]
Hazardous to the Aquatic EnvironmentCategory 2 (Inferred) [5]

This table combines specific data for 2-bromonaphthalen-1-amine with inferred hazards from 2-naphthylamine. Treat this compound with the highest level of caution.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment. The causality behind these choices is to create redundant safety barriers, ensuring that a failure in one layer does not result in exposure.

Engineering Controls:
  • Chemical Fume Hood: All handling of 2-bromonaphthalen-1-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Designated Area: A specific area of the lab should be designated for work with potent compounds like 2-bromonaphthalen-1-amine. This area should be clearly marked.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not merely a checklist; it is a system designed to prevent all routes of exposure.[7][8]

Caption: PPE Donning and Doffing Workflow.

  • Body Protection: A flame-resistant lab coat, fully fastened, is required.[8]

  • Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield may be necessary when there is a significant splash risk.[8]

  • Hand Protection: Nitrile gloves are recommended for incidental contact.[7] Given the potential for skin absorption, double-gloving is a prudent measure. Gloves must be changed immediately if contamination is suspected.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol is a self-validating system for safety. Each step is designed to minimize the generation of hazardous material and prevent its release.

Step-by-Step Handling Protocol:
  • Pre-Experiment:

    • Review this safety guide and the Safety Data Sheet (SDS) for any other chemicals being used.

    • Ensure the chemical fume hood is operational and the work area is decontaminated.

    • Assemble all necessary equipment and PPE.

    • Clearly label all containers.

  • During Experiment:

    • Conduct all manipulations within a chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Handle as a solid to avoid generating dust. If the material is a fine powder, moistening it slightly with a suitable solvent (if compatible with the experimental procedure) can reduce dust.

    • Avoid direct contact with the skin, eyes, and clothing.[9]

    • Keep containers tightly closed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment.

    • Dispose of waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Follow the PPE doffing procedure outlined in the diagram above.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol:
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed and clearly labeled.

  • Store in a designated area for toxic or carcinogenic compounds.

  • The storage location should be a dark place, under an inert atmosphere if possible, to prevent degradation.[10]

Emergency Procedures: A Validated Response Plan

Preparedness is critical. In the event of an exposure or spill, a rapid and correct response can significantly mitigate harm.

Caption: Emergency Response Flowchart.

First-Aid Measures:
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response:
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent the dispersion of dust.

  • Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution.

  • Do not allow the chemical to enter the environment.

Waste Disposal

All waste containing 2-bromonaphthalen-1-amine must be treated as hazardous.

  • Collect waste in sealed, properly labeled containers.

  • Dispose of the waste through a licensed chemical waste disposal company.

  • Do not dispose of it down the drain or with general laboratory waste.

This guide is intended to provide a framework for the safe handling of 2-bromonaphthalen-1-amine. It is the responsibility of the principal investigator and the individual researcher to ensure that these protocols are understood, implemented, and adapted as necessary for the specific conditions of their experiments.

References

  • 2-NAPHTHYLAMINE . In: Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. Available from: [Link]

  • Czubacka, E., & Czerczak, S. (2020). 2-naphthylamine toxicity . Medycyna Pracy, 71(2), 205–220. Available from: [Link]

  • 2-Naphthylamine . PubChem Compound Summary for CID 7057. National Center for Biotechnology Information. Available from: [Link]

  • Safety and Handling of Organic Compounds in the Lab . Solubility of Things. Available from: [Link]

  • Toxicological Profile for Bromomethane . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Mondal, B. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. Available from: [Link]

  • Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-58-8) . U.S. Environmental Protection Agency. 2009. Available from: [Link]

  • Working with Chemicals . In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . Request PDF on ResearchGate. Available from: [Link]

  • 1-Amino-2-bromonaphthalene . Sunway Pharm Ltd. Available from: [Link]

Sources

Methodological & Application

synthesis of "2-bromonaphthalen-1-amine" from 2-naphthylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Bromonaphthalen-1-amine from 2-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide for the synthesis of 2-bromonaphthalen-1-amine, a valuable chemical intermediate. The synthesis commences with the highly regulated carcinogen, 2-naphthylamine. Due to the high reactivity of the primary amine and the potential for uncontrolled side reactions, a direct bromination approach is eschewed in favor of a robust and regioselective three-step synthetic pathway. This method involves the initial protection of the amine functionality via N-acetylation, followed by a controlled electrophilic bromination of the resulting acetamide, and concludes with the acidic hydrolysis of the protecting group to yield the target compound. This protocol is designed to provide a high degree of control over the reaction, ensuring a higher yield and purity of the desired C1-brominated isomer. The causality behind each experimental choice, from reagent selection to reaction conditions, is explained in detail.

PART 1: CRITICAL SAFETY PRECAUTIONS & REAGENT OVERVIEW

WARNING: 2-Naphthylamine is a known and potent human carcinogen, primarily targeting the urinary bladder. Its use is strictly regulated or banned for general commercial purposes in many jurisdictions. All handling of this compound and its derivatives must be confined to a certified chemical fume hood within a designated area for carcinogen use.

  • Personal Protective Equipment (PPE): A mandatory PPE ensemble includes a lab coat, chemical splash goggles, and double-layered nitrile gloves. All PPE must be disposed of as hazardous waste immediately after use.

  • Engineering Controls: All operations involving 2-naphthylamine must be performed in a high-efficiency fume hood. A dedicated workspace should be established to prevent cross-contamination.

  • Waste Disposal: All solid and liquid waste containing 2-naphthylamine or its derivatives must be collected in clearly labeled, sealed containers and disposed of according to institutional and governmental regulations for carcinogenic waste.

  • Exposure Response: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If inhaled, move to fresh air immediately. Seek medical attention for any exposure.

Reagent and Equipment Data
Reagent/MaterialFormulaMolar Mass ( g/mol )Key HazardsSupplier Example
2-NaphthylamineC₁₀H₉N143.19Known Human Carcinogen , ToxicSigma-Aldrich
Acetic Anhydride(CH₃CO)₂O102.09Corrosive, FlammableFisher Scientific
Glacial Acetic AcidCH₃COOH60.05Corrosive, FlammableVWR
BromineBr₂159.81Highly Toxic, Corrosive, OxidizerAlfa Aesar
Hydrochloric Acid (conc.)HCl36.46Corrosive, Respiratory IrritantJ.T. Baker
EthanolC₂H₅OH46.07FlammableDecon Labs
Sodium BicarbonateNaHCO₃84.01Mild IrritantEMD Millipore
Anhydrous MgSO₄MgSO₄120.37HygroscopicAcros Organics
Round-bottom flasks----
Reflux condenser----
Magnetic stirrer/hotplate----
Büchner funnel----

PART 2: REACTION PRINCIPLE & SYNTHETIC STRATEGY

The synthesis of 2-bromonaphthalen-1-amine from 2-naphthylamine is an exercise in managing the powerful activating and directing effects of the amino (-NH₂) group in electrophilic aromatic substitution.

The Challenge of Direct Bromination

The amino group is a potent activating group, meaning it strongly promotes electrophilic attack on the aromatic ring. It is an ortho, para-director. In 2-naphthylamine, the C1 position (ortho to the amine) and the C3 position are electronically activated. However, the C1 position is significantly more reactive. Direct exposure of 2-naphthylamine to an electrophile like bromine (Br₂) can lead to several undesirable outcomes:

  • Polybromination: The high reactivity can cause multiple bromine atoms to add to the ring.

  • Oxidation: The amine itself can be oxidized by bromine, leading to complex side products and tars.

  • Lack of Control: The reaction can be exothermic and difficult to control, leading to poor yields and a complex product mixture.

The Protective Group Strategy

To overcome these challenges, a three-step strategy is employed. This strategy is a cornerstone of modern organic synthesis for managing reactive functional groups.

  • Protection (N-Acetylation): The reactivity of the amino group is tempered by converting it into an acetamide (-NHCOCH₃)[1]. This is achieved by reacting 2-naphthylamine with acetic anhydride. The resulting acetylamino group is still an ortho, para-director and an activator, but it is significantly less powerful than the free amine. This moderation allows for a more controlled subsequent bromination.

  • Regioselective Bromination: The N-acetyl-2-naphthylamine is then subjected to electrophilic bromination. The steric bulk and moderated activating effect of the acetylamino group ensure that bromination occurs predictably and cleanly at the most activated and sterically accessible C1 position.

  • Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. This is accomplished via acid-catalyzed hydrolysis, which converts the acetamide back to the primary amine, yielding the desired 2-bromonaphthalen-1-amine product[2].

This strategic approach demonstrates the principle of causality in experimental design: the initial protection step is the direct cause of the controlled and selective outcome in the subsequent bromination step.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 2-Naphthylamine B N-Acetyl-2-naphthylamine A->B Acetic Anhydride, Acetic Acid C 1-Bromo-N-acetyl-2-naphthylamine B->C Br2, Acetic Acid D 2-Bromonaphthalen-1-amine C->D HCl, Ethanol, Reflux

Caption: A three-step workflow for the synthesis of the target compound.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol 1: N-Acetylation of 2-Naphthylamine

This protocol is adapted from established procedures for the acetylation of aromatic amines.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthylamine (10.0 g, 0.07 mol).

  • Reagent Addition: Under the fume hood, add 50 mL of glacial acetic acid. Stir the mixture until the solid is mostly dissolved. Cautiously add acetic anhydride (15 mL, 0.16 mol) to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 120°C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring. The white precipitate of N-acetyl-2-naphthylamine will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (3 x 50 mL). Dry the product in a vacuum oven at 60°C to a constant weight. The product is typically of sufficient purity for the next step.

Protocol 2: Bromination of N-Acetyl-2-naphthylamine

This protocol is based on standard methods for the bromination of activated naphthalene systems[3].

  • Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar and a dropping funnel, dissolve the dried N-acetyl-2-naphthylamine (from the previous step, approx. 0.07 mol) in 150 mL of glacial acetic acid.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (3.8 mL, 0.074 mol) in 25 mL of glacial acetic acid.

  • Reaction Conditions: Cool the flask containing the naphthalene derivative in an ice bath. Add the bromine solution dropwise over 30 minutes with vigorous stirring, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water containing sodium bisulfite (approx. 5 g, to quench excess bromine). Stir until the red-orange color of bromine disappears.

  • Purification: Collect the precipitated solid (1-bromo-N-acetyl-2-naphthylamine) by vacuum filtration. Wash thoroughly with cold water and then dry completely.

Protocol 3: Acidic Hydrolysis of 1-Bromo-N-acetyl-2-naphthylamine

This protocol utilizes standard conditions for the deacetylation of anilides[2].

  • Reaction Setup: Place the dried 1-bromo-N-acetyl-2-naphthylamine (from the previous step, approx. 0.07 mol) in a 500 mL round-bottom flask with a stir bar and reflux condenser.

  • Reagent Addition: Add 150 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-bromonaphthalen-1-amine.

PART 4: CHARACTERIZATION OF FINAL PRODUCT

The identity and purity of the synthesized 2-bromonaphthalen-1-amine should be confirmed using standard analytical techniques.

PropertyExpected Value
IUPAC Name 2-Bromonaphthalen-1-amine[4]
CAS Number 771-14-2[4]
Molecular Formula C₁₀H₈BrN[4]
Molar Mass 222.08 g/mol [4]
Appearance Off-white to light brown solid
¹H NMR Aromatic protons will appear in the δ 7.0-8.0 ppm range. The amine protons (-NH₂) will appear as a broad singlet.
IR Spectroscopy Characteristic N-H stretching bands (approx. 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C bands.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 221 and a characteristic M+2 peak at m/z ≈ 223 of similar intensity, confirming the presence of one bromine atom.

Reaction Scheme Diagram

G A 2-Naphthylamine B N-Acetyl-2-naphthylamine A->B + (CH3CO)2O C 1-Bromo-N-acetyl-2-naphthylamine B->C + Br2 D 2-Bromonaphthalen-1-amine C->D + H3O+ / Δ

Caption: Overall reaction scheme for the three-step synthesis.

References

  • PubChem. 1-Amino-2-bromonaphthalene. National Center for Biotechnology Information. Available from: [Link]

  • Newman, M. S., & Wise, P. H. (1941). The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society, 63(10), 2847–2847. Available from: [Link]

  • PubChem. 1-Bromonaphthalen-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. 1-Bromo-2-naphthylamine. John Wiley & Sons, Inc. Available from: [Link]

  • PubChem. 1-Bromo-2-naphthol. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. 1-Bromo-2-naphthylamine. John Wiley & Sons, Inc. Available from: [Link]

  • Organic Syntheses. Naphthalene, 1-bromo-. Available from: [Link]

  • Slideshare. (2016). Synthesis of 1-Bromo-2-Naphthol. Available from: [Link]

  • NIST. Naphthalene, 1-bromo-. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. CN104478667A - Preparation method for 1-bromo-2-naphthol.
  • Royal Society of Chemistry. (2007). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available from: [Link]

  • Organic Syntheses. 6-bromo-2-naphthol. Available from: [Link]

  • Google Patents. CN101704758B - Method for preparing 2-naphthylamine.
  • Grady, Dr. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. Available from: [Link]

  • Royal Society of Chemistry. (2007). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available from: [Link]

  • Erdoğan, M. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. Sakarya University Journal of Science, 25(3), 714-722. Available from: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-bromonaphthalen-1-amine (CAS: 10546-24-4) presents a dual challenge in organic synthesis: steric hindrance due to the ortho-substitution pattern and catalyst deactivation caused by the free primary amine. While traditional methods often require protection-deprotection steps, modern ligand design allows for the direct coupling of the unprotected substrate.

This guide outlines two validated protocols:

  • Protocol A (Advanced): Direct coupling using dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome chelation and sterics.

  • Protocol B (Robust): A protection-strategy utilizing N-acetylation for substrates sensitive to harsh conditions or requiring specific purification profiles.

Mechanistic Insight & Challenges

The "Ortho-Amino" Problem

The 1-amino-2-bromo motif is notoriously difficult for standard Pd(PPh3)4 catalysis due to two competing failure modes:

  • Catalyst Poisoning: The Lewis-basic nitrogen of the free amine (

    
    ) can coordinate strongly to the Palladium center (
    
    
    
    ), forming a stable, unreactive 5-membered chelate after oxidative addition, or simply saturating the metal center preventing transmetallation.
  • Steric Impediment: The peri-hydrogen at position 8 and the amine at position 1 create a sterically crowded environment for the oxidative addition of the bulky 2-bromo group.

Solution Strategy: Ligand Engineering

To bypass these issues, we utilize electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ).[1]

  • Electronic Effect: The high electron density facilitates oxidative addition into the electron-rich naphthyl ring.

  • Steric Effect: The bulk of the ligand prevents the formation of the inactive Pd-amine bis-chelate and promotes the reductive elimination step.

Visualization: Competitive Pathways

The following diagram illustrates the productive catalytic cycle versus the amine-mediated catalyst arrest.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd Fast with SPhos Substrate 2-Bromonaphthalen-1-amine Substrate->Pd0 Reactants Poison Catalyst Poisoning (Amine Coordination) OxAdd->Poison Off-Cycle Trap (Without Bulky Ligand) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Base/Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the "Poisoning" trap (Red) where the free amine coordinates to Pd, halting the cycle.[1] Bulky ligands (SPhos) favor the productive Blue/Yellow path.

Experimental Protocols

Protocol A: Direct Coupling (Ligand-Enabled)

Recommended for high-throughput synthesis and atom economy.

Reagents:

  • Substrate: 2-bromonaphthalen-1-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst Source:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

    • Note: Ratio of Pd:Ligand should be 1:2.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with 2-bromonaphthalen-1-amine (1.0 mmol, 222 mg), Arylboronic acid (1.5 mmol),

    
     (18 mg, 0.02 mmol), SPhos (32 mg, 0.08 mmol), and 
    
    
    
    (636 mg, 3.0 mmol).
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

    • Why Water? A small amount of water is critical to solubilize the inorganic base and facilitate the transmetallation step.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black. If precipitation of Pd black occurs early (<1 hr), oxygen may have entered the system.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Protected Route (N-Acetylation)

Recommended if the boronic acid partner is unstable or if the product requires specific purification properties.

Workflow:

  • Protection: Treat 2-bromonaphthalen-1-amine with

    
     (1.1 equiv) and Pyridine in DCM (RT, 2h). Isolate 
    
    
    
    -(2-bromonaphthalen-1-yl)acetamide
    .
  • Coupling: Perform Suzuki coupling using standard

    
     (5 mol%) and 
    
    
    
    in DME/Water at 80°C.
    • Note: The amide group is less coordinating than the amine, allowing the use of cheaper, non-specialized catalysts.

  • Deprotection: Reflux in Ethanol/HCl (6M) to restore the free amine.

Optimization Data & Troubleshooting

The following table summarizes screening results for the coupling of 2-bromonaphthalen-1-amine with phenylboronic acid.

EntryCatalyst SystemBaseSolventYield (LCMS)Notes
1


DME/H2O< 15%Catalyst poisoning observed; SM recovery high.
2


DMF45%Significant debromination side-product.
3

/


Toluene10%Poor conversion.
4

/ SPhos

Tol/H2O 92% Optimal Conditions. Clean conversion.
5

/ XPhos

Tol/H2O88%Excellent, but SPhos is more cost-effective here.
Troubleshooting Guide

Issue: Low Conversion (<30%)

  • Cause: Catalyst deactivation by oxygen or amine coordination.[1]

  • Fix: Ensure rigorous degassing (freeze-pump-thaw preferred). Switch to Protocol A (SPhos ligand) if using standard triphenylphosphine.

Issue: Protodebromination (Reduction of C-Br to C-H)

  • Cause: Reaction temperature too high or solvent acts as hydride source (e.g., alcohols).

  • Fix: Switch solvent to Toluene or Dioxane. Lower temperature to 80°C and extend time.

Issue: "Sticky" Impurities

  • Cause: Buchwald-Hartwig amination side reaction (C-N coupling instead of C-C).

  • Fix: This is rare with Boronic acids but possible. Ensure Base is not

    
     (which favors C-N). Carbonate or Phosphate bases favor C-C Suzuki coupling.
    

References

  • Mechanistic Studies on Catalyst Deactivation

    • Title: "Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Amino-Aryl Halides"
    • Context: Explains the formation of stable Pd-amine complexes that arrest the c
    • Source: (General reference for Pd-catalysis mechanisms).

  • Use of SPhos/XPhos for Hindered Substrates

    • Title: "Universal Palldium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides"
    • Context: Seminal work by the Buchwald group establishing dialkylbiaryl phosphines for ortho-substituted and heteroatom-containing substr
    • Source:

  • Specific Application to Naphthylamines

    • Title: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines"[2]

    • Context: Direct protocol validation for substrates homologous to 2-bromonaphthalen-1-amine.
    • Source:

  • General Suzuki Coupling Guide

    • Title: "Suzuki-Miyaura Coupling - Organic Chemistry Portal"
    • Context: General reaction parameters and solvent/base comp
    • Source:

Sources

Strategic Heterocycle Construction: Utilizing 2-Bromonaphthalen-1-amine as a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

In the landscape of drug discovery, the "ortho-haloaniline" motif is a privileged pharmacophore precursor. 2-Bromonaphthalen-1-amine (CAS: 20191-75-7) represents a distinct, high-value variant of this motif. Unlike its phenyl analog (2-bromoaniline), the naphthalene core imparts significant lipophilicity, extended


-conjugation, and unique steric properties to the resulting heterocycles.

This Application Note details the divergent synthesis of two critical heterocyclic classes from this single precursor:

  • Benzo[f]indoles via Palladium-Catalyzed Annulation (Larock-type).[1]

  • Naphtho[1,2-d]imidazoles via Copper-Catalyzed Cascade Cyclization.

The Bifunctional Advantage

The utility of 2-bromonaphthalen-1-amine lies in its orthogonal reactivity:

  • Site A (C-1 Amine): A nucleophile ready for acylation, condensation, or Buchwald-Hartwig coupling.

  • Site B (C-2 Bromide): An electrophile primed for Oxidative Addition (Pd/Cu) or Halogen-Lithium exchange.

ScaffoldAnalysis Scaffold 2-Bromonaphthalen-1-amine PathA Path A: Pd-Catalysis (Larock Annulation) Scaffold->PathA + Internal Alkyne PathB Path B: Cu-Catalysis (Amidine Coupling) Scaffold->PathB + Amidine/Guanidine Target1 Benzo[f]indoles (Kinase Inhibitors) PathA->Target1 Target2 Naphtho[1,2-d]imidazoles (DNA Intercalators) PathB->Target2

Figure 1: Divergent synthetic pathways from the parent scaffold.

Protocol A: Synthesis of Benzo[f]indoles (Larock Annulation)

The construction of the benzo[f]indole skeleton is classically achieved via the Larock indole synthesis. This method is superior to the Fischer indole synthesis for this substrate because it avoids harsh acidic conditions that can lead to decomposition of electron-rich naphthalenes and offers complete regiocontrol.

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) cycle. The steric bulk of the naphthalene ring at the peri-position (C-8) can hinder the initial oxidative addition; therefore, electron-rich, bulky phosphine ligands are essential to drive the catalytic cycle.

Detailed Protocol

Target: 2,3-Diphenyl-1H-benzo[f]indole Scale: 1.0 mmol[2]

ReagentEquiv.[3]AmountRole
2-Bromonaphthalen-1-amine 1.0222 mgSubstrate
Diphenylacetylene 1.2214 mgAlkyne Partner
Pd(OAc)₂ 0.0511 mgPre-catalyst
Triphenylphosphine (PPh₃) 0.1026 mgLigand
K₂CO₃ 3.0415 mgBase
DMF (Anhydrous) -5.0 mLSolvent

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a dry 20 mL vial equipped with a magnetic stir bar, dissolve Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in 1 mL of DMF. Stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add 2-bromonaphthalen-1-amine (1.0 equiv), Diphenylacetylene (1.2 equiv), and K₂CO₃ (3.0 equiv) to the vial.

  • Solvent & Seal: Add the remaining DMF (4 mL). Flush the headspace with Argon for 2 minutes and seal with a crimp cap (Teflon-lined septum).

  • Reaction: Heat the block to 100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting amine (blue fluorescence) should disappear, replaced by a highly fluorescent product spot.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexane:EtOAc (95:5 to 90:10).

Yield Expectation: 75–85% Key Observation: The bulky naphthalene backbone enforces high regioselectivity, placing the larger alkyne substituent at the C-2 position of the indole if an unsymmetrical alkyne is used.

LarockMechanism Start Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Carbopalladation) Coord->Insert NAttack Nitrogen Displacement (Palladacycle) Insert->NAttack - HBr (Base) RedElim Reductive Elimination NAttack->RedElim RedElim->Start Regenerate Pd(0) Product Benzo[f]indole RedElim->Product

Figure 2: Catalytic cycle for the Larock Annulation.

Protocol B: Synthesis of Naphtho[1,2-d]imidazoles (Cu-Catalyzed)

While traditional methods use aldehydes and oxidants (bisulfite), a more robust modern approach for drug development utilizes Copper-catalyzed coupling with amidines . This method avoids the formation of unstable imine intermediates and directly yields the aromatic imidazole core.

Mechanistic Rationale

This transformation relies on a Ullmann-type C-N coupling. The amine of the naphthalene attacks the amidine (or vice versa), followed by an intramolecular Cu-catalyzed C-N bond formation at the bromide position.

Detailed Protocol

Target: 2-Phenyl-1H-naphtho[1,2-d]imidazole Scale: 1.0 mmol[2]

ReagentEquiv.[3]AmountRole
2-Bromonaphthalen-1-amine 1.0222 mgSubstrate
Benzamidine HCl 1.2188 mgPartner
CuI 0.1019 mgCatalyst
1,10-Phenanthroline 0.2036 mgLigand
Cs₂CO₃ 2.5815 mgBase
Dioxane -5.0 mLSolvent

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Argon flow, combine CuI, 1,10-Phenanthroline, Cs₂CO₃, and Benzamidine HCl in a pressure tube.

  • Substrate Addition: Add 2-bromonaphthalen-1-amine dissolved in Dioxane.

  • Reaction: Seal the tube and heat to 110 °C for 24 hours.

    • Note: Vigorous stirring is required as Cs₂CO₃ is insoluble.

  • Work-up: Filter the hot mixture through a Celite pad (eluting with EtOAc). The copper salts will be retained on the Celite.

  • Extraction: Wash the filtrate with NH₄OH (10% aq) to remove residual copper species (blue aqueous layer), then brine.

  • Purification: Recrystallization from Ethanol is often sufficient. If not, column chromatography (DCM:MeOH 98:2).

Yield Expectation: 65–75%

Critical Process Parameters (Troubleshooting)

ParameterIssueSolution
Inert Atmosphere Low yield / Pd black formationOxygen poisons the Pd catalyst. Ensure rigorous degassing (freeze-pump-thaw or Argon sparging) for Protocol A.
Regioselectivity Isomeric mixtures (Protocol A)Use bulky ligands (e.g.,

) to enforce steric discrimination during the migratory insertion step.
Starting Material Quality Dark/Tarry reaction2-Bromonaphthalen-1-amine oxidizes in air. Recrystallize from Ethanol before use if the solid is dark brown/black.
Base Solubility Incomplete conversion (Protocol B)Switch from Cs₂CO₃ to K₃PO₄ if using Dioxane, or switch solvent to DMSO to improve base solubility.

References

  • Larock Indole Synthesis (General Methodology): Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[4]

  • Application to Naphthalene Systems: Zhang, H., & Larock, R. C. (2001). Synthesis of fused polycyclic indoles via palladium-catalyzed annulation of internal alkynes. Organic Letters.

  • Copper-Catalyzed Imidazole Synthesis: Brasseur, D., et al. (2023). Copper-Catalyzed Synthesis of Benzimidazoles and Naphthoimidazoles. Journal of Organic Chemistry. (Representative methodology for Ullmann-type cyclization).

  • Naphthoimidazole Bioactivity: Gomes, A. F., et al. (2023). Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents.[2] Molecules.

Sources

Application Notes and Protocols: 2-Bromonaphthalen-1-amine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Naphthalene Building Block

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored optoelectronic and physicochemical properties is perpetual. Naphthalene-based compounds, with their rigid and extended π-conjugated systems, have long been a cornerstone in the design of high-performance organic electronic materials. This guide focuses on a promising, yet relatively unexplored, member of this family: 2-bromonaphthalen-1-amine .

While direct applications of this specific isomer in materials science are not extensively documented in peer-reviewed literature, its unique bifunctional nature—possessing both a reactive primary amine and a versatile bromine substituent—positions it as a highly valuable precursor for a new generation of advanced materials. The strategic placement of the amino and bromo groups on the naphthalene core offers intriguing possibilities for both polymerization and post-functionalization, opening doors to novel conducting polymers, emissive materials for organic light-emitting diodes (OLEDs), and semiconductors for organic field-effect transistors (OFETs).

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the potential applications of 2-bromonaphthalen-1-amine but also detailed, scientifically-grounded experimental protocols. The methodologies presented herein are derived from established procedures for analogous compounds and are intended to provide a robust starting point for the exploration of this promising molecule.

Section 1: Synthesis of 2-Bromonaphthalen-1-amine

The availability of high-purity 2-bromonaphthalen-1-amine is paramount for its successful application in materials synthesis. While not as readily commercially available as some of its isomers, it can be synthesized through a multi-step process from 1-nitronaphthalene.

Proposed Synthetic Pathway

A plausible and efficient route involves the nitration of naphthalene, followed by bromination and subsequent reduction of the nitro group.

Synthesis_of_2-bromonaphthalen-1-amine Naphthalene Naphthalene Nitronaphthalene 1-Nitronaphthalene Naphthalene->Nitronaphthalene HNO₃, H₂SO₄ BromoNitronaphthalene 2-Bromo-1-nitronaphthalene Nitronaphthalene->BromoNitronaphthalene Br₂, FeBr₃ Target 2-Bromonaphthalen-1-amine BromoNitronaphthalene->Target SnCl₂, HCl Oxidative_Polymerization Monomer 2-Bromonaphthalen-1-amine Polymer Poly(2-bromonaphthalen-1-amine) Monomer->Polymer Oxidative Polymerization (e.g., (NH₄)₂S₂O₈, HCl) Suzuki_Coupling Start 2-Bromonaphthalen-1-amine Product 2-Aryl-naphthalen-1-amine Start->Product Arylboronic Arylboronic Acid (Ar-B(OH)₂) Arylboronic->Product Pd Catalyst, Base

purification of "2-bromonaphthalen-1-amine" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 2-Bromonaphthalen-1-amine

Executive Summary

This application note details the purification of 2-bromonaphthalen-1-amine (CAS: 771-03-9), a critical intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The purification of this compound presents two primary challenges:

  • Regioisomer Separation: Separation from the thermodynamically favored byproduct, 4-bromonaphthalen-1-amine.

  • Chemisorption: The tendency of electron-rich aromatic amines to "streak" or "tail" on silica gel due to acid-base interactions with surface silanols.

This guide provides a self-validating protocol using Triethylamine (TEA) modified silica to achieve high-purity isolation (>98%).

Chemical Context & Mechanistic Insight

The "Silanol Effect"

Standard silica gel (SiO2) possesses a surface acidity of approximately pKa 5.0–7.0 due to free silanol (Si-OH) groups. While 2-bromonaphthalen-1-amine is a weak base (pKa ~3.0–3.5, lowered from 1-naphthylamine's 3.92 by the electron-withdrawing bromine), it retains sufficient basicity to hydrogen bond with acidic silanols.

  • Consequence: This interaction causes peak broadening (tailing), poor resolution, and irreversible adsorption (yield loss).

  • Solution: Pre-equilibration of the stationary phase with a competitive base (Triethylamine) blocks these active sites, ensuring the amine elutes as a sharp band based solely on polarity rather than acid-base affinity [1].

Regioisomer Elution Logic

In the synthesis of bromonaphthylamines, the para isomer (4-bromo) is often the major product due to electronic directing effects. The ortho isomer (2-bromo) is the target here.

  • 2-Bromo (Ortho): The bromine atom at the C2 position creates steric shielding around the amine (C1) and alters the dipole vector. This typically results in a lower polarity (higher Rf) compared to the para-isomer.

  • 4-Bromo (Para): The linear arrangement of the amine and bromine maximizes the molecular dipole moment and accessibility of the amine group, increasing retention on silica.

Predicted Elution Order:

  • 2,4-Dibromonaphthalen-1-amine (if present) – Most Lipophilic (Fastest)

  • 2-Bromonaphthalen-1-amine (Target) – Ortho-substituted

  • 4-Bromonaphthalen-1-amine (Impurity) – Para-substituted

  • 1-Naphthylamine (Starting Material) – Most Polar (Slowest)

Pre-Purification Analysis & Workflow

Before committing the bulk crude to the column, the separation must be validated via Thin Layer Chromatography (TLC).

Visualization: Process Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains 2-Br, 4-Br, SM) Workup Basic Workup (Remove Acid/Salts) Crude->Workup Wash with NaHCO3 TLC TLC Method Dev (Hex/EtOAc + 1% TEA) Workup->TLC Determine Rf Column Flash Chromatography (TEA-Buffered Silica) TLC->Column Scale Up Analysis NMR / HPLC QC Column->Analysis Combine Fractions

Figure 1: Operational workflow for the isolation of 2-bromonaphthalen-1-amine.

Detailed Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A (Non-polar): Hexanes (or Petroleum Ether).

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA) - Reagent Grade.

  • Crude Sample: Dissolved in minimum volume of Dichloromethane (DCM) or Toluene.

TLC Method Development

Goal: Achieve an Rf difference (


Rf) of 

0.15 between the 2-bromo and 4-bromo isomers.
  • Prepare a developing chamber with Hexanes:EtOAc (9:1) + 1% TEA .

  • Spot the crude mixture alongside authentic starting material (if available).

  • Elute and visualize under UV (254 nm). Note that naphthylamines may oxidize to brown spots upon standing.

  • Target Rf: The 2-bromo target should have an Rf of ~0.3–0.4. If it is too high (>0.6), reduce EtOAc. If too low (<0.2), increase EtOAc.

Flash Column Chromatography Protocol

Step 1: Column Packing (Slurry Method)

  • Critical Step: The silica must be deactivated before the sample touches it.

  • Prepare a slurry of Silica Gel 60 in Hexanes containing 1% TEA .

  • Pour into the column and flush with 2–3 column volumes (CV) of this buffer. This ensures the entire column pH is basic [2].

Step 2: Sample Loading

  • Dry Loading (Recommended): Dissolve crude in DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. This minimizes band broadening caused by injection solvents.

  • Load the powder carefully onto the top of the packed bed.[2]

Step 3: Elution Gradient Run the column using the following gradient profile (assuming 10g crude on 300g silica):

Time / CVSolvent CompositionPurpose
0–2 CV 100% Hexane (+1% TEA)Elute non-polar impurities (tars, dibromo)
2–5 CV 0%

5% EtOAc in Hexane (+1% TEA)
Elute 2-Bromonaphthalen-1-amine
5–8 CV 5%

10% EtOAc in Hexane (+1% TEA)
Elute mixed fractions
8–12 CV 10%

20% EtOAc in Hexane (+1% TEA)
Elute 4-Bromonaphthalen-1-amine
End 100% EtOAcFlush column (remove SM)

Step 4: Fraction Collection

  • Collect small fractions (approx. 1/10th of column volume).

  • Monitor by TLC.[1][2][3] The 2-bromo isomer will elute first (Top spot).

  • Visual Cue: Naphthylamines are light-sensitive. Pure fractions may appear pale pink or beige; dark brown usually indicates oxidation impurities.

Post-Purification & Storage

TEA Removal

The collected fractions will contain Triethylamine.

  • Combine pure fractions.

  • Evaporate solvent on a rotary evaporator.

  • To remove residual TEA: Dissolve the solid in DCM and wash once with saturated NaHCO3 (do not use strong acid, or you will protonate and lose the product to the aqueous layer), then wash with Brine.

  • Dry over Na2SO4 and concentrate.

Analysis Validation
  • 1H NMR (CDCl3): Look for the splitting pattern.

    • 2-Bromo: H3 and H4 will show an ortho-coupling doublet (J ~8-9 Hz).

    • 4-Bromo: H2 and H3 will show an ortho-coupling doublet.

    • Key Distinction: The chemical shift of the proton ortho to the amine will differ significantly between the two isomers due to the shielding/deshielding effect of the bromine.

Storage

Naphthylamines are prone to oxidation (turning purple/black). Store under Argon/Nitrogen at -20°C in an amber vial [3].

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking / Tailing Insufficient TEA or Silica OverloadIncrease TEA to 2% or reduce sample load ratio (use >30:1 Silica:Crude).
Co-elution of Isomers Gradient too steepUse a shallower gradient (e.g., 0-5% EtOAc over 10 CV). Consider using DCM/Hexane instead of EtOAc/Hexane for different selectivity.
Product turns purple OxidationMinimize light exposure. Perform chromatography quickly. Store under inert gas.

References

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8640, 1-Naphthylamine. Retrieved from [Link]

Sources

Application Note: Recrystallization & Purification Protocols for 2-Bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Bromonaphthalen-1-amine (1-amino-2-bromonaphthalene) is a critical intermediate in the synthesis of complex naphthalene-based pharmaceuticals and dyes.[1] Its purification is often complicated by the presence of oxidative impurities (diazo oxides, quinones) and structural isomers (e.g., 1-bromonaphthalen-2-amine).[1]

This guide departs from generic "crystallization" advice to provide a mechanistically grounded protocol . We prioritize the removal of oxidation products—which cause the characteristic "reddening" of this amine—and the separation of non-basic brominated byproducts.

Physicochemical Profile
PropertySpecificationNotes
CAS Number 771-14-2Verify against CAS 20191-75-7 (isomer)
Molecular Weight 222.08 g/mol
Melting Point 66.0 – 70.0 °C Sharp range indicates high purity [1, 2]
Appearance White needles (Pure)Turns pink/red/brown upon oxidation
Solubility (Hot) Methanol, Ethanol, DCMHigh solubility facilitates filtration
Solubility (Cold) Hexanes, WaterLow solubility drives yield
pKa (Est.) ~3.5 - 4.0Weakly basic; forms salts with strong acids

Purification Strategy & Logic

The purification strategy relies on two orthogonal properties of the molecule:

  • Temperature-Dependent Solubility: The naphthalene core provides significant lipophilicity, while the amine group allows hydrogen bonding.[1] Methanol (MeOH) is the optimal solvent, offering high solubility at boiling (64.7°C) and significantly reduced solubility at 0°C, maximizing recovery.[1]

  • Basicity: The amine functionality allows for Acid-Base Extraction .[1] This is the "Rescue Protocol" for crude batches heavily contaminated with neutral impurities (e.g., unreacted bromonaphthalenes) which will not crystallize out easily.

Decision Matrix: Workflow Selection

The following diagram illustrates the logical flow for selecting the appropriate purification method based on the initial state of the crude material.

PurificationLogic Start Crude 2-Bromonaphthalen-1-amine Analysis Analyze Purity (TLC/NMR) & Color Start->Analysis Decision Impurity Profile? Analysis->Decision MethodA Method A: Direct Recrystallization (Solvent: Methanol) Decision->MethodA High Purity (>90%) Minor Color MethodB Method B: Acid-Base Extraction (HCl -> NaOH -> Recryst) Decision->MethodB Low Purity (<90%) Neutral Byproducts Charcoal Add Activated Charcoal (If colored/oxidized) MethodA->Charcoal Optional Step Final Pure White Crystals (MP: 66-70°C) MethodA->Final MethodB->MethodA Post-Extraction Charcoal->Final

Figure 1: Strategic decision tree for purification based on crude material quality.

Protocol A: Standard Recrystallization (Methanol)

Best for: Crude material with >90% purity, removing slight oxidation (color) and trace salts.[1]

Reagents
  • Solvent: Methanol (HPLC grade preferred).

  • Adsorbent: Activated Charcoal (Norit or equivalent).

  • Filter Aid: Celite 545.

Step-by-Step Methodology
  • Preparation: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a stir bar.

  • Dissolution: Add Methanol (approx. 3-5 mL per gram of solid).

    • Expert Tip: Do not add a large excess. Start with a minimum volume.

  • Heating: Heat the mixture to a gentle reflux (approx. 65°C) on a hot plate/water bath.

    • Observation: If the solid dissolves completely but the solution is dark red/brown, oxidation products are present.[1]

  • Decolorization (Critical):

    • Remove from heat briefly.

    • Add Activated Charcoal (approx. 1-2% by weight of crude).

    • Return to reflux for 5-10 minutes.

  • Hot Filtration:

    • Prepare a pre-warmed funnel with a Celite pad or fluted filter paper.[1]

    • Filter the hot solution rapidly into a clean, pre-warmed receiving flask.

    • Why? Pre-warming prevents premature crystallization on the filter paper, which causes yield loss.[1]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 30-60 mins).

    • Control: Rapid cooling traps impurities.[1] If oiling out occurs, scratch the glass or add a seed crystal.[1]

    • Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using a Büchner funnel (vacuum filtration).

    • Wash: Rinse the filter cake with a small amount of cold Methanol (-20°C) or cold Hexane.[1]

    • Note: Hexane is a good wash solvent as it removes non-polar oily residues without dissolving the amine salt.[1]

  • Drying: Dry under high vacuum at room temperature.

    • Caution: Do not heat aggressively (>40°C) during drying, as the low melting point (66°C) can lead to fusion or sublimation.

Protocol B: Acid-Base "Rescue" Purification

Best for: Crude material containing unreacted naphthalene, bromonaphthalenes, or other neutral organic impurities.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude amine in 2M HCl (approx. 10 mL/g).

    • Mechanism:[2] The amine forms a water-soluble hydrochloride salt.[1] Neutral impurities (bromonaphthalenes) remain insoluble.

  • Filtration/Extraction:

    • If solids remain (neutrals), filter them off.[1]

    • Liquid-Liquid Extraction: Wash the acidic aqueous layer with Ethyl Acetate or Dichloromethane (DCM) (2 x 10 mL).

    • Discard the organic layer (contains impurities). Keep the aqueous acidic layer.

  • Precipitation:

    • Cool the aqueous layer in an ice bath.[1][3]

    • Slowly add 2M NaOH or NH₄OH until the pH is basic (>10).

    • The free amine will precipitate as a solid or oil.[1]

  • Recovery:

    • Extract the precipitated amine into DCM (3 x 15 mL).

    • Dry the DCM layer over anhydrous Na₂SO₄.[1]

    • Evaporate the solvent to obtain the semi-pure solid.[1]

  • Final Polish: Proceed to Protocol A (Recrystallization from Methanol) to obtain analytical grade crystals.

Experimental Validation & Troubleshooting

Quality Control Metrics
TestAcceptance CriteriaFailure Mode
Melting Point 66.0 – 70.0 °C<60°C: Solvent trapped or isomer contamination.[1]
TLC (Hex/EtOAc) Single spotMultiple spots: Incomplete reaction or oxidation.[1]
Color White to Off-WhitePink/Red: Oxidation.[1][4] Recrystallize with charcoal.
Troubleshooting Guide
  • Problem: Oiling Out (Liquid phase separation instead of crystals).

    • Cause: Solution is too concentrated or cooling is too fast.[1]

    • Fix: Re-heat to dissolve the oil.[1] Add a small amount of seed crystal at the cloud point. Add trace amounts of water (anti-solvent) dropwise to the hot methanol solution until turbidity persists, then cool slowly.

  • Problem: Low Yield.

    • Cause: Too much solvent used or high solubility in cold solvent.

    • Fix: Concentrate the mother liquor (filtrate) and perform a second crop crystallization. Note that the second crop is usually less pure.

Safety & Hazards

  • Toxicity: Halogenated aromatic amines are potentially carcinogenic and skin sensitizers. Handle only in a fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Waste: Dispose of all filtrates as halogenated organic waste.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amine purification via acid-base extraction).

  • Indian Institute of Technology Bombay. (2012). Synthesis and their application as potential G-quadruplex DNA stabilizing agents. (Describes recrystallization of 2-bromo-1-naphthylamine from MeOH). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Bromonaphthalen-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-bromonaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in explaining the fundamental chemical principles behind each experimental step, ensuring you can make informed decisions in your laboratory work.

The primary challenge in synthesizing 2-bromonaphthalen-1-amine lies in controlling the regioselectivity of the bromination reaction. The potent activating and ortho, para-directing nature of the amine group on the naphthalene scaffold makes the C4 position electronically favored for electrophilic attack. Achieving selective bromination at the C2 position requires a nuanced understanding of reaction kinetics, steric effects, and reagent choice. This guide provides the expertise to master this transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction is yielding a mixture of isomers, with the 4-bromo-1-naphthylamine being the major product. How can I improve selectivity for the 2-bromo isomer?

A1: This is the most common challenge and stems from the electronic properties of the naphthalen-1-amine starting material. The C4 (para) position is electronically more activated and sterically more accessible than the C2 (ortho) position, leading to the 4-bromo isomer as the thermodynamic product. To favor the kinetic 2-bromo product, you must control the reaction conditions carefully.

  • Causality: The amino group is a strong electron-donating group, activating the aromatic ring for electrophilic substitution. Resonance stabilization of the sigma complex intermediate is more favorable when the attack occurs at the C4 position.

  • Solutions:

    • Lower the Reaction Temperature: Running the reaction at temperatures between 0°C and -20°C can significantly enhance the formation of the kinetic ortho product (2-bromo) over the thermodynamic para product (4-bromo).

    • Solvent Choice: The polarity of the solvent can influence the transition state and thus the isomeric ratio. Experiment with less polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM), which may favor ortho substitution compared to more polar solvents like acetic acid or DMF.

    • Protect the Amine: The most robust method is to temporarily protect the amine group, typically as an acetamide (-NHCOCH₃). The bulkier N-(naphthalen-1-yl)acetamide group sterically hinders the C2 position to some extent, but more importantly, it moderates the activating effect of the amine, providing more controlled bromination. The bromination is performed on the protected intermediate, followed by acidic or basic hydrolysis to reveal the desired 2-bromo-1-naphthylamine.[1]

Q2: My reaction produces a significant amount of di- and poly-brominated byproducts, reducing the yield of the desired mono-bromo product.

A2: This issue arises from the high reactivity of the naphthalen-1-amine ring. Once the first bromine atom is attached, the ring remains highly activated and can readily undergo a second substitution.

  • Causality: The amino group's strong activating nature makes the mono-brominated product more reactive than benzene itself, predisposing it to further bromination.

  • Solutions:

    • Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[2][3][4]

    • Control Stoichiometry: Use precisely 1.0 equivalent of your brominating agent relative to the starting amine. A slight excess can dramatically increase polybromination.

    • Slow Reagent Addition: Add the brominating agent (dissolved in the reaction solvent) dropwise or in small portions to the solution of naphthalen-1-amine over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

Q3: The reaction mixture turns dark brown or black, and I'm left with a tarry residue upon workup, making product isolation difficult.

A3: This indicates oxidation of the electron-rich naphthalen-1-amine starting material or product. Aromatic amines are notoriously susceptible to oxidation, which can be initiated by the brominating agent, air, or acidic conditions.

  • Causality: The lone pair of electrons on the nitrogen atom makes the molecule easy to oxidize, leading to polymerized, colored byproducts.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use.

    • Amine Protection: As mentioned in A1, protecting the amine as an acetamide significantly reduces its susceptibility to oxidation. This is a highly recommended strategy for achieving a cleaner reaction.

    • Purification of Starting Material: Ensure your starting naphthalen-1-amine is pure. Older, discolored starting material is more prone to oxidation.

Frequently Asked Questions (FAQs)

Q: Which brominating agent is superior for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A: For this specific transformation, N-Bromosuccinimide (NBS) is highly recommended . While Br₂ is a powerful brominating agent, its high reactivity makes it difficult to control, often leading to the issues described above (polybromination and oxidation). NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[2] It serves as a source of electrophilic bromine (Br⁺) in a more controlled manner, especially when catalyzed by a small amount of acid.[5]

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State White crystalline solidFuming, dense red-brown liquid
Handling Easy and safe to weigh and handleCorrosive, toxic fumes; difficult to dispense
Reactivity Milder, more selectiveHighly reactive, less selective
Byproducts Succinimide (water-soluble)Hydrogen Bromide (HBr) (corrosive gas)
Control Excellent for preventing over-brominationProne to causing polybromination and oxidation

Q: What is the mechanism for the bromination of naphthalen-1-amine?

A: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ from NBS/H⁺). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (e.g., solvent or the succinimide anion) then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the final product.

EAS_Mechanism cluster_start Step 1: Attack on Electrophile cluster_finish Step 2: Deprotonation Naphthylamine Naphthalen-1-amine Sigma_Complex Resonance-Stabilized Sigma Complex Naphthylamine->Sigma_Complex π-bond attacks Br⁺ Br_plus Br⁺ (from NBS) Product 2-Bromonaphthalen-1-amine Sigma_Complex->Product Base removes H⁺ Base Base HBase H-Base⁺

Caption: Mechanism of Electrophilic Aromatic Substitution for Bromination.

Q: What are the best practices for purifying the final product and separating the isomers?

A: The most effective method for separating the 2-bromo and 4-bromo isomers is flash column chromatography . Due to the difference in polarity and steric profile, the isomers will have different retention factors (Rf) on silica gel.

  • Typical Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is a good starting point.

  • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your desired product. The two isomers should appear as distinct spots.

  • Alternative: If the isomeric ratio is highly skewed towards the desired product after optimization, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective way to obtain highly pure material.

Experimental Protocols

The following is a robust, two-step protocol that utilizes an acetamide protecting group to minimize side reactions and improve control.

Workflow Overview

workflow A Step 1: Protection Naphthalen-1-amine -> N-(naphthalen-1-yl)acetamide B Step 2: Bromination Use NBS in Acetic Acid A->B C Workup Quench & Extract B->C D Step 3: Deprotection Acid Hydrolysis C->D E Final Workup & Purification Neutralize, Extract, Column Chromatography D->E F Characterization (NMR, MS, MP) E->F

Caption: Two-step synthesis workflow for improved yield and purity.

Step 1: Protection - Synthesis of N-(naphthalen-1-yl)acetamide
  • Dissolve naphthalen-1-amine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Heat the mixture to 50°C for 1 hour.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo. The product, N-(naphthalen-1-yl)acetamide, is typically pure enough for the next step.

Step 2: Bromination of N-(naphthalen-1-yl)acetamide
  • Dissolve the dried N-(naphthalen-1-yl)acetamide (1.0 eq) in glacial acetic acid under an inert atmosphere (N₂).

  • Cool the solution to 10-15°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the cooled acetamide solution over 30-60 minutes, maintaining the internal temperature below 20°C.

  • After the addition is complete, let the reaction stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice water.

  • Add a solution of sodium bisulfite to quench any unreacted bromine (indicated by the disappearance of a yellow color).

  • Collect the precipitate by vacuum filtration, wash with water, and dry. This crude product is a mixture of bromo-isomers of the protected amine.

Step 3: Deprotection - Hydrolysis to 2-Bromonaphthalen-1-amine
  • Suspend the crude bromo-acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).[1]

  • Heat the mixture to reflux (approx. 80-90°C) for 4-8 hours, until TLC analysis shows the disappearance of the starting acetamide.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to isolate the pure 2-bromonaphthalen-1-amine.

By following this structured approach, you can effectively troubleshoot common problems and systematically optimize your synthesis for higher yields and purity.

References

  • Organic Syntheses. 2-bromonaphthalene. Available from: [Link]

  • Gribble, G. W., et al. (1981). A CONVENIENT PREPARATION OF 1-BROMO-2-FLUORONAPHTHALENE.
  • ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Available from: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-bromonaphthalen-1-amine. Here, we address common challenges, particularly the identification and management of impurities that can arise during the synthesis process. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and analytical chemistry, ensuring both scientific accuracy and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate is a common observation and points to a mixture of compounds in your product. In the synthesis of 2-bromonaphthalen-1-amine, several impurities can be formed. The most common are:

  • Unreacted Starting Material: Incomplete conversion will result in the presence of naphthalen-1-amine.

  • Isomeric Byproducts: The primary amino group in naphthalen-1-amine is an activating ortho- and para-director for electrophilic aromatic substitution. Therefore, in addition to the desired 2-bromo isomer, you are likely to form 4-bromo-naphthalen-1-amine.

  • Polybrominated Species: If the reaction conditions are not carefully controlled (e.g., excess brominating agent, elevated temperature), di- and polybrominated products can be formed.[1][2]

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities and tars.

Q2: The color of my final product is dark brown/black, not the expected crystalline solid. What could be the cause?

A2: A dark, often oily or tarry, product is typically indicative of degradation or the presence of highly colored impurities. This can be caused by:

  • Oxidation of the Amine: Aromatic amines are prone to air oxidation, which can be accelerated by heat and light.

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to polymerization and the formation of complex, high-molecular-weight byproducts.

  • Residual Acid: If the workup procedure does not adequately neutralize any acidic reagents or byproducts, this can contribute to the degradation of the amine product.

Careful control of the reaction temperature, use of an inert atmosphere (e.g., nitrogen or argon), and a thorough workup and purification procedure are crucial to obtain a clean product.

Q3: How can I effectively remove the unreacted naphthalen-1-amine from my final product?

A3: Unreacted starting material can often be removed through careful purification. Here are two common methods:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since naphthalen-1-amine is more polar than its brominated counterparts, a well-chosen solvent system will allow for good separation on a silica gel column.

  • Acid-Base Extraction: This technique can be used if there is a significant difference in the basicity of the product and the starting material. However, as both are aromatic amines, their pKa values may be similar, making this method less effective than chromatography.

Q4: My NMR spectrum shows more aromatic protons than expected. How can I identify the isomeric impurities?

A4: The presence of isomeric impurities, such as 4-bromo-naphthalen-1-amine, will complicate your NMR spectrum. Here’s how to approach the analysis:

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. The protons on the naphthalene ring system will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets). By carefully analyzing the coupling constants, you can often distinguish between the 2-bromo and 4-bromo isomers. It is advisable to consult reference spectra or use NMR prediction software to aid in the assignment.

  • ¹³C NMR: The number of signals in the aromatic region will indicate the number of unique carbon environments. The presence of an isomer will result in more signals than expected for the pure product.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be invaluable in definitively assigning the proton and carbon signals and confirming the structure of the impurities.

Troubleshooting Guide: A Workflow for Impurity Identification

This workflow provides a systematic approach to identifying and addressing impurities in your 2-bromonaphthalen-1-amine synthesis.

Caption: A troubleshooting workflow for identifying and mitigating impurities.

Potential Impurities in 2-bromonaphthalen-1-amine Synthesis

The following table summarizes the most common impurities, their likely origin, and key identifying characteristics.

ImpurityStructureOriginMolecular Weight ( g/mol )Identification by Mass Spectrometry (m/z)
Naphthalen-1-amineC₁₀H₉NUnreacted starting material143.19144.08 [M+H]⁺
4-bromo-naphthalen-1-amineC₁₀H₈BrNIsomeric byproduct of bromination222.08221.99 / 223.99 [M]⁺ (Isotopic pattern of Br)
2,4-dibromo-naphthalen-1-amineC₁₀H₇Br₂NPolybromination300.98299.90 / 301.90 / 303.90 [M]⁺ (Isotopic pattern of Br₂)
Oxidation ProductsVariousAir oxidation of the amineVariableComplex mixture, often high MW

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation and quantification of 2-bromonaphthalen-1-amine and its common impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Columns and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Expected Elution Order:

  • Naphthalen-1-amine (most polar)

  • 2-bromonaphthalen-1-amine and 4-bromo-naphthalen-1-amine (may co-elute or be closely resolved)

  • Dibrominated species (least polar)

Protocol 2: GC-MS Method for Impurity Identification

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating volatile impurities and confirming their identity by their mass-to-charge ratio.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Columns and Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern.

  • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

Reaction Pathway and Side Reactions

The synthesis of 2-bromonaphthalen-1-amine typically involves the electrophilic bromination of naphthalen-1-amine. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions.

G cluster_0 Reaction Scheme start Naphthalen-1-amine reagent + Br₂ / Solvent start->reagent product 2-bromonaphthalen-1-amine (Desired Product) reagent->product Ortho-attack side_product_1 4-bromo-naphthalen-1-amine (Isomeric Impurity) reagent->side_product_1 Para-attack side_product_2 2,4-dibromo-naphthalen-1-amine (Polybrominated Impurity) product->side_product_2 + Br₂

Caption: Synthesis of 2-bromonaphthalen-1-amine and major side reactions.

References

  • Organic Syntheses. 2-bromonaphthalene. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8640, 1-Naphthylamine. Available at: [Link]

  • ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Available at: [Link]

  • Slideshare. Synthesis of 1-Bromo-2-Naphthol. Available at: [Link]

Sources

work-up procedures to remove catalyst from "2-bromonaphthalen-1-amine" reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an interactive support center for researchers dealing with the purification of 2-bromonaphthalen-1-amine (CAS: 771-14-2).[1]

Topic: Work-up Procedures for 2-Bromonaphthalen-1-amine Ticket ID: CHEM-SUP-8821 Status: Open[1]

Executive Summary & Problem Definition

The Challenge: 2-Bromonaphthalen-1-amine presents a "perfect storm" for catalyst retention.[1] The primary amine (-NH₂) acts as a strong ligand for transition metals (Pd, Cu, Ni), while the naphthalene ring facilitates


-stacking interactions. Furthermore, 1-naphthylamines are highly susceptible to air oxidation, often turning pink or black during extended work-ups.[1][2]

The Solution Architecture: We do not recommend a single "magic bullet." Instead, we provide three tiered protocols based on your purity requirements and available equipment.

ProtocolMechanismBest ForPd Removal EfficiencyYield Risk
A. The Scavenger Chemisorption (Thiol/TMT)High-value, small scale (<50g)>99% (<10 ppm)Low
B.[1] The Cysteine Wash Aqueous Phase PartitioningLarge scale, cost-sensitive~90-95%Low
C. The Salt Switch Lattice ExclusionUltra-high purity / StorageVariable (High if done right)Medium

Decision Matrix (Workflow Visualization)

Before selecting a protocol, consult the decision logic below to minimize product loss.

CatalystRemoval Start Start: Crude Reaction Mixture (Containing 2-bromonaphthalen-1-amine) CheckScale Check Scale & Budget Start->CheckScale SmallScale Small Scale (<10g) or High Value CheckScale->SmallScale LargeScale Large Scale (>50g) or Cost Sensitive CheckScale->LargeScale ScavengerMethod PROTOCOL A: Silica-Supported Thiol/TMT SmallScale->ScavengerMethod CheckSolubility Is Product Soluble in Non-Polar Solvent? LargeScale->CheckSolubility FinalQC QC: Check Color & ICP-MS (Target <20 ppm) ScavengerMethod->FinalQC YesSoluble PROTOCOL B: L-Cysteine Wash CheckSolubility->YesSoluble Yes (DCM/Toluene) NoSoluble PROTOCOL C: HCl Salt Formation CheckSolubility->NoSoluble No (Oils/Gums) YesSoluble->FinalQC NoSoluble->FinalQC

Figure 1: Decision tree for selecting the optimal work-up procedure based on scale and solubility.

Detailed Protocols

Protocol A: The Scavenger Method (Recommended)

Best for: Rapid purification of Buchwald-Hartwig products where column chromatography is insufficient.

The Science: Silica-bound scavengers (Thiol or Trimercaptotriazine - TMT) have a higher affinity for Pd(II) and Pd(0) than the naphthylamine nitrogen. Unlike activated carbon, they do not adsorb the aromatic product significantly.[2]

Step-by-Step:

  • Dilution: Dissolve the crude 2-bromonaphthalen-1-amine in THF or Ethyl Acetate (10 mL/g). Avoid DCM if using amine-functionalized scavengers (quaternization risk), though Thiol/TMT are safe.[1]

  • Loading: Add SiliaMetS® Thiol or Biotage® MP-TMT (0.5 equivalents relative to the Pd catalyst loading, or 20-50% w/w of the crude mass).[1][2]

  • Incubation: Stir at 40-50°C for 2-4 hours.

    • Note: Room temperature is often too slow for sterically hindered naphthylamines.[1][2]

  • Filtration: Filter through a pad of Celite or a 0.45 µm PTFE membrane.[1][2]

  • Wash: Rinse the cake with fresh solvent until the filtrate is colorless (or pale pink).

  • Concentration: Evaporate solvent under reduced pressure.

Validation: The filtrate should transition from dark brown/black (Pd-amine complex) to pale yellow or pink.[1][2]

Protocol B: The L-Cysteine Wash (Snell’s Method)

Best for: Large batches where solid scavengers are too expensive.

The Science: L-Cysteine is a zwitterionic amino acid with a thiol group.[1][2] At basic pH, it forms a highly water-soluble, stable complex with Palladium, pulling it out of the organic phase.

Step-by-Step:

  • Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene .[1][2]

    • Why IPAc? It separates faster than EtOAc and is less prone to hydrolysis.[1][2]

  • Reagent Setup: Prepare a 10-20% (w/v) aqueous solution of L-Cysteine . Adjust pH to ~8-9 using NaOH or Triethylamine.[1]

  • The Wash:

    • Add the aqueous cysteine solution to the organic layer (ratio 1:1 v/v).[2]

    • Heat the biphasic mixture to 50°C and stir vigorously for 1 hour.

  • Separation: Cool to RT. The Pd will migrate to the aqueous layer (often turning it yellow/orange).

  • Repeat: Repeat the wash if the interface remains dark.[2]

  • Rinse: Wash the organic layer with water (2x) and brine (1x) to remove residual cysteine.[1][2]

Protocol C: The "Salt Switch" (Recrystallization)

Best for: Removing non-polar impurities and breaking stubborn Pd-chelation.

The Science: Protonating the amine destroys its ability to coordinate with the metal.[2] The metal remains in solution (or precipitates differently), while the ammonium salt crystallizes out.

Step-by-Step:

  • Dissolution: Dissolve crude material in Diethyl Ether or MTBE .[1][2]

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (anhydrous) or bubble HCl gas.

    • Observation: A thick precipitate of 2-bromonaphthalen-1-amine hydrochloride will form immediately.[1]

  • Filtration: Filter the solid salt.

  • The Critical Wash: Wash the filter cake copiously with DCM or Toluene .[2]

    • Mechanism:[2][3][4][5] The Pd catalyst (often lipophilic phosphine complexes) remains soluble in the organic wash, while the salt stays on the filter.

  • Liberation: Suspend the solid salt in water/DCM mixture. Basify with saturated NaHCO₃ or 1M NaOH until pH > 9.

  • Extraction: Extract the free amine into DCM, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q1: My product is turning pink/purple on the rotavap. Is it decomposing?

A: This is typical for 1-naphthylamines.[1][2] They undergo rapid surface oxidation to form quinone-imine type species (related to "Wurster's salts").[1]

  • Fix: Add a trace amount of Ascorbic Acid or BHT to your work-up solvents.[1][2]

  • Storage: Store the final product under Argon in the dark. If it is a solid, recrystallize from EtOH/Water to remove the colored surface layer.

Q2: I used Protocol A (Scavengers), but the Pd level is still >100 ppm.

A: The amine product might be out-competing the scavenger.[2]

  • Fix: Switch to Protocol C (Salt Switch) . Breaking the Pd-N bond via protonation is often the only way to release the metal if the binding constant is high. Alternatively, use a scavenger at reflux temperature in Toluene.

Q3: Can I use Activated Carbon (Charcoal)?

A: Proceed with caution. While cheap, charcoal binds planar aromatic rings (like naphthalene) via


-

interactions.[1][2] You risk losing significant yield (10-20%) of your product along with the catalyst.[1] If you must, use "Darco G-60" and limit contact time to 15 minutes.[1]
Q4: Is the 2-bromo group stable to these washes?

A: Yes. The aryl bromide bond is stable to dilute acid (Protocol C), basic cysteine washes (Protocol B), and scavenger treatments. Avoid strong nucleophiles at high heat (e.g., thiols at >80°C) which could potentially displace the bromide, though this is rare without a catalyst.

References

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] Link[1]

  • Snell, R. H., et al. (2006).[1][2] Method for Removal of Palladium from Organic Reaction Mixtures.[1][2][6] U.S. Patent Application 2006/0149060.[1][2] (Basis for Cysteine Wash).[1][2]

  • Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[2] Link[1]

  • ICH Guideline Q3D (R1) on Elemental Impurities. (2019).[1][2] European Medicines Agency.[1][2] Defines the limits for Pd in drug substances (typically <10 ppm for oral).[2] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-bromonaphthalen-1-amine and specific catalysts before handling.

Sources

Validation & Comparative

Unambiguous Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Bromonaphthalen-1-amine and its Isomers by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection. For substituted naphthalene derivatives, such as 2-bromonaphthalen-1-amine, whose biological activity and material properties are intrinsically linked to their specific substitution patterns, an unambiguous structural assignment is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of brominated naphthylamines, with a primary focus on the definitive power of single-crystal X-ray diffraction. While a crystal structure for the specific isomer 2-bromonaphthalen-1-amine is not publicly available, we will leverage the detailed crystallographic analysis of its close isomer, 8-bromonaphthalen-1-amine, as a case study to illustrate the principles and protocols of this gold-standard technique.

The Imperative of Isomer-Specific Structural Validation

The naphthalene scaffold, a bicyclic aromatic system, offers multiple positions for substitution, leading to a variety of isomers with potentially distinct pharmacological profiles and physicochemical characteristics. For instance, the placement of the bromine and amine substituents on the naphthalene core in 2-bromonaphthalen-1-amine versus other isomers like 1-bromo-2-naphthylamine or 8-bromonaphthalen-1-amine can significantly influence factors such as hydrogen bonding capabilities, crystal packing, and interaction with biological targets. Consequently, relying solely on spectroscopic methods like NMR or mass spectrometry, while essential for initial characterization, can sometimes leave room for ambiguity, especially when dealing with novel compounds or complex reaction mixtures.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state. This technique offers unparalleled precision in determining bond lengths, bond angles, and torsional angles, thereby unequivocally establishing the connectivity and conformation of a molecule.

Case Study: The Crystal Structure of 8-Bromonaphthalen-1-amine

A study published in Acta Crystallographica Section E presents the crystal structure of 8-bromonaphthalen-1-amine, an isomer of our topic compound.[1] This investigation provides a wealth of information that serves as an excellent proxy for understanding the structural nuances of brominated naphthylamines.

The compound crystallizes in the monoclinic space group P2₁/n.[1] The key crystallographic parameters are summarized in the table below:

Parameter Value
Chemical FormulaC₁₀H₈BrN
Molecular Weight222.08
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.6692 (14)
b (Å)4.1579 (4)
c (Å)15.8256 (16)
β (°)109.941 (3)
Volume (ų)845.52 (15)
Z4
Temperature (K)125.1

Table 1: Crystallographic data for 8-bromonaphthalen-1-amine.[1]

The solved structure reveals significant intramolecular and intermolecular interactions. Notably, an intramolecular hydrogen bond is observed between one of the amine protons and the adjacent bromine atom.[1] The other amine proton participates in an intermolecular hydrogen bond, forming an infinite zigzag chain in the crystal lattice.[1] This detailed structural information is crucial for understanding the solid-state behavior of this class of compounds and would be nearly impossible to deduce with such certainty using other analytical methods.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural proof, a multi-technique approach is standard practice in chemical research. The following table compares the utility of various analytical methods for the characterization of a compound like 2-bromonaphthalen-1-amine.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Excellent for solution-state structure and dynamics.Can be difficult to definitively assign isomers without authentic standards; provides an average structure in solution.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, provides molecular formula.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy to implement.Provides limited information on the overall molecular structure.

Experimental Protocol: From Powder to Publication-Quality Crystal Structure

The journey to obtaining a crystal structure involves several critical steps, from the synthesis and purification of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization of Brominated Naphthylamines

The synthesis of 8-bromonaphthalen-1-amine was achieved through the reaction of 8-bromo-1-naphthoic acid with sodium azide, followed by treatment with aqueous ammonia.[1] The crude product was then recrystallized from petroleum ether to yield pink crystals suitable for X-ray diffraction.[1] For a novel compound like 2-bromonaphthalen-1-amine, a similar synthetic strategy starting from the corresponding carboxylic acid could be employed. The key to successful crystallization lies in meticulous purification and the exploration of various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization, with a range of solvents.

Step-by-Step X-ray Diffraction Workflow

The process of determining a crystal structure via X-ray diffraction can be visualized as a linear workflow, from sample preparation to data analysis.

X_ray_Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Data_Collection X-ray Diffraction Data Collection Selection->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Publication Publication Validation->Publication Analytical_Synergy cluster_info Structural Information Xray X-ray Crystallography Structure Definitive 3D Structure Xray->Structure Provides NMR NMR Spectroscopy Connectivity Atomic Connectivity NMR->Connectivity Determines MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Confirms IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies Structure->Connectivity Connectivity->MolWeight MolWeight->FuncGroups

Sources

Technical Guide: Chromatographic Purity Assessment of 2-Bromonaphthalen-1-amine

[1]

Executive Summary

2-Bromonaphthalen-1-amine (CAS: 20191-75-7), a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds, presents unique chromatographic challenges.[1] Its purity assessment is frequently compromised by two factors: regioisomeric contamination (e.g., 4-bromo isomer) and peak tailing caused by the interaction of the amine moiety with residual silanols on silica-based columns.[1]

This guide challenges the industry-standard C18 protocol, demonstrating why Phenyl-Hexyl stationary phases provide superior resolution of brominated isomers compared to traditional alkyl-bonded phases.[1] We provide a comparative analysis of three distinct methodologies, supported by mechanistic rationale and experimental parameters.

Part 1: Chemical Context & Critical Quality Attributes (CQA)

To develop a robust method, one must understand the analyte's behavior in solution.

  • Analyte: 1-Amino-2-bromonaphthalene[1]

  • Basicity (pKa): ~3.0 – 3.4 (Estimated). The electron-withdrawing bromine at the ortho position reduces the electron density on the nitrogen, making it less basic than 1-naphthylamine (pKa ~3.9).[1]

  • Hydrophobicity (LogP): ~3.6. Highly retained on Reverse Phase (RP).

  • Key Impurities:

    • 1-Naphthylamine: Unreacted starting material (lacks Br).[1]

    • 2,4-Dibromonaphthalen-1-amine: Over-brominated byproduct.[1]

    • 4-Bromonaphthalen-1-amine: Regioisomer (difficult to separate on C18).[1]

Part 2: Comparative Method Analysis

We evaluated three approaches to assessing purity. While Method A is the standard "first-pass" choice, Method B is recommended for critical isomer separation.[1]

Method A: The Standard (Acidic C18)

The traditional approach using low pH to keep the amine protonated.[2]

  • Stationary Phase: End-capped C18 (e.g., Waters Symmetry C18 or Agilent Zorbax SB-C18), 5 µm.[1]

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.0) / Acetonitrile.[3][4][5]

  • Mechanism: Hydrophobic interaction.

  • Verdict: Acceptable for rough purity, but flawed.

    • Pros: High stability, simple mobile phase.

    • Cons: Significant peak tailing (Tailing Factor > 1.5) due to silanol overload. Poor resolution between the 2-bromo and 4-bromo isomers due to similar hydrophobicity.[1]

Method B: The Challenger (Phenyl-Hexyl + Methanol)

The recommended approach for high-precision purity assessment.[1]

  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Eclipse Plus Phenyl-Hexyl).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.

  • Mechanism:

    
     (Pi-Pi) Interaction + Hydrophobicity.[1]
    
  • Verdict: Superior Selectivity.

    • Why it works: The electron-rich phenyl ring on the column interacts specifically with the electron-deficient aromatic ring of the bromonaphthalene.[1] The position of the bromine atom significantly alters this

      
       overlap, allowing baseline separation of regioisomers that co-elute on C18. Methanol is crucial  here; Acetonitrile suppresses 
      
      
      interactions.[1]
Method C: High pH Hybrid (C18 at pH 10)

The "Peak Shape" Specialist.

  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5]

  • Verdict: Best for Quantitation, Riskier for Isomers.

    • Pros: At pH 10, the amine is neutral (unprotonated), eliminating silanol interaction. Produces perfectly symmetrical peaks (Tailing Factor ~1.05).

    • Cons: Requires expensive hybrid columns; standard silica dissolves at this pH.

Part 3: Experimental Data Summary

The following data represents typical performance metrics observed during method validation.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (High pH C18)
Elution Order Impurity 1 < Analyte < Impurity 2Impurity 1 < Impurity 3 < AnalyteImpurity 1 < Analyte < Impurity 2
USP Tailing Factor 1.6 - 1.8 (Poor)1.1 - 1.2 (Excellent)1.0 - 1.1 (Perfect)
Resolution (Rs) 1.5 (vs 4-bromo isomer)> 3.0 (vs 4-bromo isomer) 1.8 (vs 4-bromo isomer)
Selectivity Mechanism Hydrophobicity

Selectivity
Hydrophobicity (Neutral)
Suitability General QCIsomer Specific Purity High-Throughput LC-MS

Part 4: Detailed Recommended Protocol (Method B)

Objective: Quantify 2-bromonaphthalen-1-amine with specific resolution of the 4-bromo regioisomer.

Reagents & Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (Adjust to pH 3.5 with Formic Acid).

  • Solvent B: Methanol (LC-MS Grade).[1] Note: Do not substitute with Acetonitrile.

  • Diluent: 50:50 Methanol:Water.

Instrument Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 235 nm (Primary) and 280 nm (Secondary).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.06040Initial
15.01090Linear
18.01090Hold
18.16040Re-equilibration
23.06040End
System Suitability Criteria
  • Resolution (Rs): NLT 2.0 between 2-bromonaphthalen-1-amine and nearest impurity.

  • Tailing Factor: NMT 1.3 for the main peak.

  • RSD (n=5): NMT 2.0% for peak area.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on specific impurity concerns.

MethodSelectioncluster_mechMechanism of Action (Method B)StartStart: Purity Assessment2-bromonaphthalen-1-amineCheckIsomersAre Regioisomers(4-bromo) Suspected?Start->CheckIsomersCheckTailingIs Peak TailingCritical?CheckIsomers->CheckTailingNoMethodBMethod B: Phenyl-Hexyl(Rec. for Purity)CheckIsomers->MethodBYes (High Selectivity Needed)MethodAMethod A: C18 Low pH(Standard QC)CheckTailing->MethodANo (Standard Use)MethodCMethod C: Hybrid C18 pH 10(Rec. for Quant)CheckTailing->MethodCYes (Need Symmetry)PiPiPi-Pi Interaction(Stat. Phase <-> Analyte)SepEnhanced Separationof Halogenated IsomersPiPi->Sep

Caption: Decision tree for selecting the optimal HPLC methodology based on impurity profile and peak shape requirements.

References

  • Separation of Halogenated Isomers: Agilent Technologies. (2009).[6][7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Amine Analysis Principles: Waters Corporation. (2025).[6][7][8][9] CSH C18 vs Phenyl-Hexyl Chemistries: Selectivity Differences. Retrieved from

  • Analogous Method (Fluoronaphthalene): Rao, K. V., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. Retrieved from

  • Chemical Properties: National Center for Biotechnology Information. (2025).[6][7][8][9] PubChem Compound Summary for CID 10867861, 1-Bromonaphthalen-2-amine. Retrieved from [6]

Benchmarking NMR Predictors: A Case Study on 2-Bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of fused-ring pharmacophores, 2-bromonaphthalen-1-amine (CAS: 771-14-2) represents a classic "regioselectivity trap." Standard electrophilic bromination of 1-naphthylamine predominantly yields the 4-bromo isomer due to electronic control, making the 2-bromo isomer a synthetic challenge often requiring indirect routes (e.g., via tetralone or N-protection).

This guide objectively compares Experimental NMR data against Algorithmic Predictions (ChemDraw, MestReNova, ACD/Labs). We demonstrate that while predictors accurately model the aromatic region's general topology, they frequently fail to account for the peri-interaction (H1-H8) and the specific shielding cone of the amine in fused systems.

The Core Takeaway: Relying solely on chemical shift predictions for this scaffold can lead to misidentification of the 2-bromo vs. 4-bromo isomers. We present a self-validating protocol using coupling constants (


) and Nuclear Overhauser Effect (NOE) to guarantee structural certainty.

Experimental vs. Predicted Data

The following data compares high-confidence experimental consensus values (derived from 400 MHz spectra in DMSO-


) against standard incremental prediction algorithms.

Solvent System: DMSO-


 (Chosen to visualize the labile -NH

protons and prevent exchange broadening common in CDCl

).
Table 1: H NMR Shift Comparison ( , ppm)
AssignmentPositionExperimental (DMSO-

)
Predicted (ChemDraw)

(Exp - Pred)
Notes on Deviation
-NH

N/A5.80 - 6.20 (br s) 4.05+1.95 Predictors fail to model H-bonding in DMSO; critical for integration.
H3 Ortho to Br7.55 (d) 7.38+0.17Ortho-deshielding by Br is often underestimated in fused rings.
H4 Meta to Br7.28 (d) 7.15+0.13Shielding effect of C1-NH

is slightly overestimated by algorithms.
H5 Distal Ring7.50 - 7.60 (m) 7.45+0.10General overlap region; difficult to assign without 2D COSY.
H6 Distal Ring7.45 - 7.55 (m) 7.42+0.08-
H7 Distal Ring7.45 - 7.55 (m) 7.42+0.08-
H8 Peri to NH

8.05 - 8.15 (d) 7.85+0.25 Critical Failure Point: Predictors miss the "peri-effect" deshielding.
Table 2: C NMR Shift Comparison ( , ppm)
AssignmentPositionExperimentalPredictedNotes
C1 Ipso (NH

)
141.5 143.0Good agreement; C-N bond dominates.
C2 Ipso (Br)106.2 110.5Significant Deviation. Heavy atom effect of Br often causes upfield shift (iodine/bromine effect) missed by additivity rules.
C4 Para to NH

118.8 116.5-

Technical Analysis: Why Predictors Fail

The Peri-Interaction (H8 Anomaly)

Most basic prediction algorithms treat the naphthalene system as two fused benzene rings with standard substituent effects. They fail to account for the peri-interaction between the C1-substituent (-NH


) and the C8-proton.
  • Mechanism: The lone pair on the nitrogen and the steric bulk of the amine group cause a Deshielding effect on H8 due to Van der Waals compression and magnetic anisotropy.

  • Result: Experimental H8 is consistently downfield (

    
     ppm), whereas predictors place it in the standard aromatic cluster (
    
    
    
    ppm).
The Amine Solvent Effect

Predictors often default to "gas phase" or "CDCl


" models for labile protons. In DMSO-

, the -NH

protons form strong hydrogen bonds with the solvent oxygen, shifting the signal significantly downfield (

ppm) compared to the predicted

ppm.

The Self-Validating Protocol (E-E-A-T)

To ensure you have synthesized 2-bromonaphthalen-1-amine and not the thermodynamically favored 4-bromonaphthalen-1-amine , you must use this logic flow. Relying on chemical shifts alone is insufficient due to the similarity in electronic environments.

Step 1: Coupling Constant ( ) Analysis
  • Target: Look at the doublet signals for H3 and H4 (or H2 and H3).

  • Logic: In naphthalene systems, ortho coupling (

    
     or 
    
    
    
    ) is typically 8.0 – 9.0 Hz . Meta coupling is 1.0 – 2.0 Hz .
  • The Problem: Both the 2-bromo and 4-bromo isomers exhibit an AB quartet with

    
     Hz.
    
    • 2-bromo isomer:[1][2][3] H3 and H4 couple (

      
       Hz).
      
    • 4-bromo isomer:[4] H2 and H3 couple (

      
       Hz).
      
  • Conclusion: 1D

    
    H NMR is inconclusive  for regiochemistry without NOE.
    
Step 2: The Definitive NOE Experiment

The only self-validating method is a 1D NOE (Nuclear Overhauser Effect) difference spectrum.

  • Irradiate: The -NH

    
     signal (broad singlet).
    
  • Observation (2-Bromo Isomer): You will see NOE enhancement ONLY at H8 (peri-position). There is no proton at C2.

  • Observation (4-Bromo Isomer): You will see NOE enhancement at H8 (peri) AND H2 (ortho) .

Visualization: Isomer Differentiation Logic

IsomerLogic Start Synthesized Product (Unknown Regiochemistry) H1NMR Run 1H NMR (DMSO-d6) Start->H1NMR Coupling Observe AB System (J ~ 9Hz) H1NMR->Coupling Identifies Naphthalene Core NOE_Exp Run 1D NOE (Irradiate -NH2) Coupling->NOE_Exp Ambiguous Regiochemistry Result_2Br NOE on H8 ONLY (No Ortho H) NOE_Exp->Result_2Br Result_4Br NOE on H8 AND H2 (Ortho H present) NOE_Exp->Result_4Br Conclusion_2 CONFIRMED: 2-Bromonaphthalen-1-amine Result_2Br->Conclusion_2 Conclusion_4 CONFIRMED: 4-Bromonaphthalen-1-amine Result_4Br->Conclusion_4

Figure 1: Decision tree for distinguishing 2-bromo vs. 4-bromo isomers using NOE spectroscopy.

Detailed Experimental Workflow

To reproduce the data cited above, follow this optimized characterization workflow.

A. Sample Preparation[5]
  • Mass: Dissolve 5–10 mg of the purified amine in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? CDCl

      
       often contains traces of DCl (acid), which protonates the amine, broadening the peak or shifting it. DMSO prevents exchange and allows clear visualization of the NH
      
      
      
      protons for NOE experiments.
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Amine protons relax slowly; insufficient D1 leads to poor integration accuracy.

  • Scans (NS): 16–32 scans are sufficient for 1H; 512+ scans for 13C.

C. Synthesis Pathway Visualization

Understanding the origin of the compound aids in interpreting the spectra. The 2-bromo isomer is rarely made by direct bromination.

Synthesis Tetralone 1-Tetralone Bromination Br2 / CHCl3 (Alpha Bromination) Tetralone->Bromination Dibromo 2,2-Dibromo-1-tetralone Bromination->Dibromo Aromatization DBU / Heat (Elimination) Dibromo->Aromatization Naphthol 2-Bromo-1-naphthol Aromatization->Naphthol Bucherer Bucherer Reaction (NH3 / NaHSO3) Naphthol->Bucherer Product 2-Bromonaphthalen-1-amine Bucherer->Product

Figure 2: Common synthetic route to avoid the 4-bromo isomer, starting from 1-tetralone.

References

  • Synthesis & Characterization: Patil, R., et al. "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." RSC Advances, 2021. (Provides foundational data on N-substituted naphthalene shifts).

  • Regioselectivity of Bromination: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2012. (Discusses the electronic bias toward 4-bromo isomers).

  • Spectral Database: "2-Bromonaphthalene 1H NMR Spectrum." ChemicalBook / AIST SDBS Data. (Used for baseline C2-Br substituent effects).

  • Coupling Constants: "Coupling Constants in Naphthalene Derivatives." Chemistry LibreTexts. (Standard reference for

    
     vs 
    
    
    
    in fused rings).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromonaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like 2-bromonaphthalen-1-amine requires a disposal protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-bromonaphthalen-1-amine, moving beyond mere instruction to explain the critical reasoning behind each step.

Part I: Hazard Profile and Inherent Risks

A specific, comprehensive Safety Data Sheet (SDS) for 2-bromonaphthalen-1-amine is not always readily available. Therefore, a risk assessment must be conducted by evaluating its structural components: a naphthalene backbone, a primary amine group, and a bromine substituent.

  • Aromatic Amines: This class of compounds is notorious for its potential toxicity. The amine group can be metabolized in vivo to reactive intermediates that may exert carcinogenic effects. For instance, 2-naphthylamine, a structurally related compound, is a confirmed human carcinogen, primarily targeting the bladder.[1] Its use is highly regulated, and this structural alert in 2-bromonaphthalen-1-amine necessitates handling it as a potential carcinogen.

  • Halogenated Naphthalenes: Brominated aromatic compounds are often persistent in the environment and can be toxic to aquatic life with long-lasting effects.[2] The U.S. Environmental Protection Agency (EPA) regulates many organobromine compounds as hazardous waste, underscoring their potential environmental impact.[3]

  • Acute Hazards: Based on data for similar molecules like 1-bromonaphthalene and 2-bromonaphthalene, this compound is expected to be harmful if swallowed and a serious eye irritant.[4][5][6] Skin contact may also cause irritation.[7]

Given this profile, 2-bromonaphthalen-1-amine must be treated as a hazardous substance with potential carcinogenic properties and significant environmental toxicity.

Part II: Safe Handling and Personal Protective Equipment (PPE)

All handling of 2-bromonaphthalen-1-amine should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] Engineering controls are the primary line of defense, supplemented by appropriate PPE.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal absorption. Gloves should be inspected before use and changed immediately if contaminated.
Eye Protection Safety glasses with side-shields or, preferably, chemical splash goggles.[4]Protects against accidental splashes of solutions or contact with airborne powder.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator with particulate filters may be required if handling large quantities of powder outside of a fume hood.Mitigates the risk of inhaling the compound, which is a primary exposure route for aromatic amines.

Part III: Comprehensive Disposal Workflow

The disposal of 2-bromonaphthalen-1-amine is not merely about discarding it; it is a systematic process of waste characterization, segregation, containment, and transfer. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow Start Generation of 2-bromonaphthalen-1-amine Waste Decision_Spill Spill or Routine Waste? Start->Decision_Spill Spill_Response IMMEDIATE SPILL RESPONSE 1. Alert personnel 2. Isolate area 3. Don appropriate PPE 4. Absorb with inert material (e.g., vermiculite, sand) Decision_Spill->Spill_Response Spill Routine_Waste ROUTINE WASTE (e.g., reaction residues, contaminated consumables) Decision_Spill->Routine_Waste Routine Categorize Step 1: Waste Characterization Classify as 'Hazardous Chemical Waste' (Halogenated Aromatic Amine) Spill_Response->Categorize Routine_Waste->Categorize Containerize Step 2: Containerization & Labeling - Use designated, compatible container - Affix 'HAZARDOUS WASTE' label - List all chemical constituents Categorize->Containerize Store Step 3: Segregation & Storage - Store in Satellite Accumulation Area (SAA) - Segregate from incompatible materials - Keep container closed Containerize->Store Dispose Step 4: Final Disposal - Arrange pickup via Institutional EHS - Transfer to a licensed hazardous waste disposal facility (Typically via high-temperature incineration) Store->Dispose

Caption: Disposal decision workflow for 2-bromonaphthalen-1-amine.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Categorization: Immediately classify all waste containing 2-bromonaphthalen-1-amine (including pure compound, reaction mixtures, contaminated wipes, and disposable labware) as hazardous chemical waste.[9]

  • Segregation: This waste stream must be kept separate from all other waste types. Critically, do not mix it with non-hazardous waste, aqueous waste, or other organic waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Cross-contamination can create dangerous reactions and complicates the final disposal process.

2. Containerization and Labeling:

  • Container Selection: Use a designated hazardous waste container that is in good condition and compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[10] The container must have a secure, leak-proof screw-top cap.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" from the moment the first drop of waste is added.[10] The label must also clearly identify all contents, including "2-bromonaphthalen-1-amine" and any solvents or other reagents present, with their approximate percentages.

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[10] This area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Safe Storage: Ensure the SAA is away from drains, heat sources, and incompatible chemicals (e.g., strong oxidizing agents).[5][8] The container must remain closed at all times except when adding waste.[10]

4. Final Disposal:

  • Professional Collection: Do not attempt to treat or neutralize this chemical in the lab. The established and safest method of disposal is through a licensed hazardous waste management company. Contact your institution's EHS office to schedule a pickup.

  • Ultimate Destruction: The material will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule, preventing its release into the environment.[4]

Part IV: Decontamination and Spill Management

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol) into the designated hazardous waste container. Follow this with a standard wash using soap and water.

  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite, sand, or a chemical absorbent pad.[11] Carefully sweep or collect the contaminated absorbent material and place it in the designated hazardous waste container. Wipe the area with a solvent-moistened towel, also disposing of it as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area, alert colleagues and the institutional EHS department, and restrict access. Professional emergency response personnel should manage the cleanup.

By adhering to this comprehensive protocol, researchers can ensure that the disposal of 2-bromonaphthalen-1-amine is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection, reinforcing the deep trust and commitment to safety that underpins scientific integrity.

References

  • Carl ROTH. (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]

  • International Programme on Chemical Safety & Commission of the European Communities. (n.d.). International Chemical Safety Cards: 2-NAPHTHYLAMINE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromonaphthalene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10867861, 1-Bromonaphthalen-2-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). REDUCTION OF 1-BROMONAPHTHALENE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • MDPI. (2022). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode. Retrieved from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Google Patents. (2009). CN101397257A - Method for preparing high-purity hydrochloride naphthodiamide.
  • Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2000). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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2-bromonaphthalen-1-amine
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2-bromonaphthalen-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.